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Irak4-IN-4

Cat. No.: B2383801
M. Wt: 340.4 g/mol
InChI Key: AHNNWZOVCRQAAH-UHFFFAOYSA-N
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Description

Irak4-IN-4 is a useful research compound. Its molecular formula is C22H16N2O2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N2O2 B2383801 Irak4-IN-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c1-15-12-13-24-18(14-15)23-19(16-8-4-2-5-9-16)20(24)22(26)21(25)17-10-6-3-7-11-17/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNNWZOVCRQAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual Cellular Targeting of Irak4-IN-4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irak4-IN-4 is a potent small molecule inhibitor that has demonstrated significant activity against two key regulators of innate immunity: Interleukin-1 receptor-associated kinase 4 (IRAK4) and cyclic GMP-AMP synthase (cGAS). With IC50 values in the low nanomolar range for both targets, this compound presents a valuable tool for investigating the signaling pathways governed by these proteins and holds potential for therapeutic development in inflammatory diseases and oncology. This technical guide provides a comprehensive overview of the cellular targets of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Introduction to IRAK4 and cGAS

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.[3][4] Given its central role in innate immunity, IRAK4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases.[1][3]

Cyclic GMP-AMP synthase (cGAS) is a crucial sensor of cytosolic DNA. Upon binding to double-stranded DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (stimulator of interferon genes) pathway. This leads to the production of type I interferons and other inflammatory cytokines, mounting an immune response against viral and bacterial infections. Dysregulation of the cGAS-STING pathway has been implicated in various autoimmune disorders.

Quantitative Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against both human IRAK4 and cGAS. The half-maximal inhibitory concentrations (IC50) have been determined through in vitro assays.

TargetIC50 (nM)Assay Type
IRAK4 2.8Cell-free kinase assay
cGAS 2.1Cell-free enzyme assay
Table 1: Inhibitory potency of this compound against its primary cellular targets. Data sourced from publicly available information.[5][6][7][8]

Signaling Pathways

The signaling pathways involving IRAK4 and cGAS are critical components of the innate immune system. This compound, by inhibiting these two key proteins, can modulate these pathways at crucial junctures.

TLR/IL-1R Signaling Pathway Mediated by IRAK4

Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit adaptor proteins like MyD88. This leads to the recruitment and activation of IRAK4, which then phosphorylates and activates IRAK1 and IRAK2. This cascade ultimately results in the activation of downstream transcription factors and the production of inflammatory cytokines.

TLR_IL1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Gene Transcription Irak4_IN_4 This compound Irak4_IN_4->IRAK4

Figure 1: Simplified TLR/IL-1R signaling pathway and the inhibitory action of this compound.
cGAS-STING Signaling Pathway

Cytosolic dsDNA, from pathogens or cellular damage, is recognized by cGAS. This binding activates cGAS to produce cGAMP, which then binds to and activates STING on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and recruits kinases that phosphorylate and activate transcription factors like IRF3, leading to the expression of type I interferons.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING Irak4_IN_4 This compound Irak4_IN_4->cGAS STING_active Activated STING STING->STING_active TBK1 TBK1 STING_active->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Transcription Gene Transcription

Figure 2: Simplified cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity and its cellular effects. The following are generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay (for IRAK4)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant IRAK4.

Workflow:

Kinase_Assay_Workflow A Prepare assay buffer, recombinant IRAK4, substrate (e.g., Myelin Basic Protein), and ATP. B Add this compound at various concentrations to assay wells. A->B C Add IRAK4 enzyme to the wells and incubate. B->C D Initiate the kinase reaction by adding ATP and substrate. C->D E Incubate for a defined period at a specific temperature (e.g., 30°C for 30-60 min). D->E F Stop the reaction (e.g., by adding EDTA). E->F G Detect kinase activity (e.g., using ADP-Glo™ Kinase Assay to measure ADP production). F->G H Calculate IC50 value from the dose-response curve. G->H

Figure 3: Workflow for an in vitro IRAK4 kinase inhibition assay.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., Myelin Basic Protein)

  • ATP

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

  • Add a fixed amount of recombinant IRAK4 to each well of the assay plate.

  • Add the diluted this compound or vehicle control to the wells.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis for IRAK4 Pathway Inhibition

This method is used to assess the effect of this compound on the phosphorylation of downstream targets in the IRAK4 signaling pathway within a cellular context.

Workflow:

Western_Blot_Workflow A Seed cells (e.g., THP-1 monocytes) and allow them to adhere. B Treat cells with various concentrations of this compound for a specified time. A->B C Stimulate the cells with an agonist (e.g., LPS or IL-1β) to activate the IRAK4 pathway. B->C D Lyse the cells to extract total protein. C->D E Determine protein concentration using a BCA assay. D->E F Separate proteins by SDS-PAGE. E->F G Transfer proteins to a PVDF membrane. F->G H Block the membrane and probe with primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-β-actin). G->H I Incubate with HRP-conjugated secondary antibodies. H->I J Detect chemiluminescence and analyze band intensities. I->J

Figure 4: Workflow for Western Blot analysis of IRAK4 pathway inhibition.

Materials:

  • Cell line (e.g., THP-1, HEK293-TLR4)

  • Cell culture medium and supplements

  • This compound

  • Agonist (e.g., LPS, IL-1β)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells to an appropriate confluency.

  • Pre-treat cells with varying concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Quantify the protein concentration.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[9][10]

Workflow:

CETSA_Workflow A Treat intact cells with this compound or vehicle control. B Heat cell suspensions at a range of temperatures (e.g., 40-70°C). A->B C Lyse the cells (e.g., by freeze-thaw cycles). B->C D Separate the soluble protein fraction from the precipitated protein by centrifugation. C->D E Analyze the amount of soluble target protein (IRAK4 or cGAS) in the supernatant by Western blot or other detection methods. D->E F Plot the amount of soluble protein against temperature to generate a melting curve. E->F G A shift in the melting curve in the presence of this compound indicates target engagement. F->G

Figure 5: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line expressing the target protein

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blot reagents (as described above)

Procedure:

  • Harvest cells and resuspend them in PBS.

  • Treat the cell suspension with this compound or vehicle for a specified time.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cool the samples to room temperature.

  • Lyse the cells by repeated freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein in the supernatant using Western blotting.

  • Generate melting curves by plotting the normalized band intensity of the soluble target protein against the temperature. A rightward shift in the melting curve for the drug-treated samples compared to the vehicle control indicates target stabilization and therefore, target engagement.

Conclusion

This compound is a potent dual inhibitor of IRAK4 and cGAS, two central regulators of innate immunity. Its ability to modulate both the TLR/IL-1R and cGAS-STING signaling pathways makes it a valuable pharmacological tool for dissecting the complex interplay of these inflammatory cascades. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the activity and cellular effects of this compound and similar compounds. A thorough understanding of its mechanism of action is essential for its potential development as a therapeutic agent for a variety of inflammatory and autoimmune diseases. Further studies, including comprehensive kinase selectivity profiling and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of targeting both IRAK4 and cGAS.

References

An In-depth Technical Guide to the Discovery and Synthesis of Irak4-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Irak4-IN-4, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and cyclic GMP-AMP Synthase (cGAS). This document details the available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in the fields of immunology and oncology.

Introduction to IRAK4 and its Role as a Therapeutic Target

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system.[1] It functions as a key signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[2][3] Upon receptor activation, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[2] This, in turn, drives the production of pro-inflammatory cytokines and chemokines, orchestrating the inflammatory response.[1]

Given its pivotal role in inflammation, IRAK4 has emerged as a highly attractive therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain types of cancer where aberrant IRAK4 signaling is a key driver of pathology.[2][3]

Discovery of this compound

This compound, also referred to as compound 15 in the primary literature, was identified as a potent dual inhibitor of both IRAK4 and cyclic GMP-AMP Synthase (cGAS).[4][5][6][7][8] Its discovery was disclosed in the Chinese patent CN107163044A.[4][5][6][7][8]

Chemical Information:

  • Chemical Name: 2-phenyl-1-(4-phenyl-5-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)ethanedione

  • CAS Number: 1850276-58-2[5][8]

  • Molecular Formula: C₂₂H₁₆N₂O₂[5][8]

  • Molecular Weight: 340.37 g/mol [5][8]

Quantitative Data

The inhibitory activity of this compound against its primary targets has been quantified, demonstrating nanomolar potency. All available quantitative data is summarized in the table below for clear comparison.

TargetAssay TypeIC₅₀ (nM)Reference
IRAK4Cell-free assay2.8[4][5][6][7]
cGASCell-free assay2.1[4][5][6][7]

Synthesis of this compound

The detailed experimental protocol for the synthesis of this compound is described in the Chinese patent CN107163044A. While a direct translation of the experimental section is not publicly available, the general synthesis of the pyrrolo[2,3-b]pyridine scaffold, which forms the core of this compound, is a well-established process in medicinal chemistry. The synthesis of related analogs has been reported in the scientific literature.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments typically used to characterize IRAK4 and cGAS inhibitors. While the specific protocols used for this compound are proprietary to the patent holders, the following represent standard and widely accepted methods in the field.

In Vitro IRAK4 Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound against IRAK4 kinase.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP

  • Biotinylated peptide substrate (e.g., a derivative of Ezrin/Radixin/Moesin)

  • Test compound (this compound) dissolved in DMSO

  • Stop buffer (e.g., 50 mM EDTA, pH 8)

  • Streptavidin-coated plates

  • Phospho-specific primary antibody

  • Europium-labeled secondary antibody

  • DELFIA® Enhancement Solution

Protocol:

  • Prepare a 2X ATP/substrate cocktail by adding the appropriate volumes of ATP and the biotinylated peptide substrate to the kinase buffer.

  • Prepare a 4X reaction cocktail containing the IRAK4 enzyme in kinase buffer.

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the 4X reaction cocktail to the wells containing the test compound and incubate for 5 minutes at room temperature.

  • Initiate the kinase reaction by adding the 2X ATP/substrate cocktail to each well.

  • Incubate the reaction plate at 25°C for 30 minutes.

  • Stop the reaction by adding the stop buffer.

  • Transfer a portion of the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.

  • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the phospho-specific primary antibody diluted in a suitable blocking buffer and incubate for 120 minutes at 37°C.

  • Wash the plate as described in step 9.

  • Add the Europium-labeled secondary antibody and incubate for 30 minutes at room temperature.

  • Wash the plate as described in step 9.

  • Add DELFIA® Enhancement Solution to each well and incubate for 5 minutes at room temperature.

  • Measure the time-resolved fluorescence at an emission wavelength of 615 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro cGAS Activity Assay

Objective: To determine the in vitro inhibitory activity of a compound against cGAS.

Materials:

  • Recombinant human cGAS enzyme

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • ATP and GTP

  • Herring Testis DNA (htDNA)

  • Test compound (this compound) dissolved in DMSO

  • Reagents for detecting cGAMP (e.g., using a competitive ELISA or a luciferase-based reporter assay)

Protocol:

  • Prepare a reaction mixture containing cGAS enzyme, ATP, GTP, and htDNA in the assay buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).

  • Terminate the reaction.

  • Quantify the amount of 2'3'-cGAMP produced using a suitable detection method.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the IRAK4 signaling pathway and a general workflow for inhibitor screening.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Phosphorylation & Degradation of IκB p_NFkB p-NF-κB NFkB->p_NFkB Gene_Expression Pro-inflammatory Gene Expression p_NFkB->Gene_Expression Nuclear Translocation

Caption: IRAK4 Signaling Pathway.

Inhibitor_Screening_Workflow cluster_screening Inhibitor Screening Workflow Start Compound Library Primary_Assay Primary Biochemical Assay (e.g., In Vitro Kinase Assay) Start->Primary_Assay Hit_Identification Hit Identification (Potent Compounds) Primary_Assay->Hit_Identification Hit_Identification->Start Inactive Secondary_Assay Secondary Assays (e.g., Cellular Assays) Hit_Identification->Secondary_Assay Active Lead_Selection Lead Compound Selection Secondary_Assay->Lead_Selection Lead_Optimization Lead Optimization (SAR Studies) Lead_Selection->Lead_Optimization Confirmed Activity & Selectivity Candidate Preclinical Candidate Lead_Optimization->Candidate

References

The Structural Basis of Irak4-IN-4 Binding to IRAK4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, pivotal components of the innate immune system. Dysregulation of IRAK4 activity is implicated in a spectrum of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the structural basis for the binding of the potent inhibitor, Irak4-IN-4, to IRAK4. While a co-crystal structure of the IRAK4/Irak4-IN-4 complex is not publicly available, this document synthesizes existing structural data of IRAK4 in complex with other inhibitors, quantitative binding data, and detailed experimental methodologies to infer the binding mechanism. This guide is intended to serve as a valuable resource for researchers actively engaged in the development of novel IRAK4 inhibitors.

Introduction to IRAK4

IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling cascade.[1][2] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via interactions between their respective death domains.[2] This proximity induces the dimerization, autophosphorylation, and activation of IRAK4.[3] Activated IRAK4 then phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.[1][4] Given its central role, inhibition of IRAK4 kinase activity presents an attractive strategy for mitigating inflammatory responses.

The IRAK4 kinase domain possesses a canonical two-lobed structure typical of protein kinases.[2] A unique feature of the IRAK family is the presence of a tyrosine residue (Tyr262) as the "gatekeeper" at the entrance to the ATP-binding pocket, which is a key determinant for inhibitor selectivity.[4][5]

Quantitative Binding Data

This compound is a potent inhibitor of IRAK4. The available quantitative data for its activity is summarized in the table below. For comparative purposes, data for other known IRAK4 inhibitors are also included where available.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound IRAK4Kinase Assay2.8[6][7]
This compound cGASActivity Assay2.1[6][7]
PF-06650833IRAK4Cellular Assay0.2[8]
CA-4948IRAK4Kinase Assay< 50[8]
BMS-986126IRAK4Kinase Assay5.3[8]

Table 1: Quantitative binding data for this compound and other selected IRAK4 inhibitors.

Structural Basis of Inhibitor Binding to IRAK4

While the specific crystal structure of IRAK4 in complex with this compound is not available, analysis of existing IRAK4 co-crystal structures with other inhibitors provides significant insights into the probable binding mode. IRAK4 inhibitors are broadly classified as Type I or Type II, based on their binding to the active (DFG-in) or inactive (DFG-out) conformation of the kinase, respectively.[1][9]

The IRAK4 ATP-Binding Site

The ATP-binding site of IRAK4 is located in the cleft between the N- and C-terminal lobes of the kinase domain. Key features of this site include:

  • Hinge Region: Comprised of residues Val263, Tyr264, and Met265, this region forms critical hydrogen bond interactions with inhibitors.[8][10]

  • Gatekeeper Residue: The unique tyrosine at position 262 (Tyr262) is a crucial determinant for inhibitor binding and selectivity.[5]

  • Hydrophobic Pockets: The site contains hydrophobic regions that can be exploited by inhibitors to enhance binding affinity.

Inferred Binding Mode of this compound

Based on the chemical structure of this compound and the known pharmacophores of other potent IRAK4 inhibitors, a plausible binding model can be proposed. It is likely that this compound engages with the hinge region of IRAK4 through hydrogen bonding interactions, a common feature of many kinase inhibitors.[8] The specific moieties of this compound would then occupy adjacent hydrophobic pockets, stabilized by van der Waals interactions. The interaction with the unique Tyr262 gatekeeper is also expected to play a significant role in the potent inhibition observed.[8]

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.

IRAK4_Signaling_Pathway receptor receptor adaptor adaptor kinase kinase complex complex downstream downstream transcription_factor transcription_factor outcome outcome TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding Myddosome Myddosome MyD88->Myddosome Recruitment IRAK4 IRAK4 IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation IRAK4->Myddosome TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK Activation NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Myddosome->IRAK4 Dimerization & Autophosphorylation

Caption: IRAK4 Signaling Pathway.

Experimental Workflow: IRAK4 Kinase Assay

The following diagram outlines a typical workflow for an in vitro IRAK4 kinase assay to determine inhibitor potency (e.g., IC50).

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis step step reagent reagent inhibitor inhibitor enzyme enzyme detection detection result result prep_plate Prepare 96-well plate add_inhibitor Add serially diluted This compound prep_plate->add_inhibitor add_enzyme_mix Add Master Mix (Kinase Buffer, ATP, Substrate) add_inhibitor->add_enzyme_mix initiate_reaction Initiate reaction with recombinant IRAK4 add_enzyme_mix->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction and add detection reagent (e.g., ADP-Glo™) incubate->stop_reaction read_plate Read luminescence stop_reaction->read_plate plot_data Plot dose-response curve read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: IRAK4 Kinase Assay Workflow.

Experimental Protocols

Recombinant IRAK4 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and common laboratory practices.

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • This compound or other test inhibitors

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well white assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture Preparation: Prepare a master mix containing kinase assay buffer, ATP (e.g., 25 µM final concentration), and MBP substrate.

  • Assay Plate Setup:

    • Add 5 µL of the diluted inhibitor or vehicle (for positive and negative controls) to the appropriate wells of a 96-well plate.

    • Add 10 µL of the reaction mixture to all wells.

  • Enzyme Addition:

    • Dilute the recombinant IRAK4 enzyme in kinase assay buffer to the desired concentration (e.g., 5 ng/µL).

    • Add 10 µL of the diluted IRAK4 enzyme to the inhibitor and positive control wells.

    • Add 10 µL of kinase assay buffer without enzyme to the negative control (blank) wells.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

X-ray Crystallography of IRAK4-Inhibitor Complex

This protocol provides a general framework for the structural determination of IRAK4 in complex with an inhibitor.

Materials:

  • Purified, high-concentration recombinant human IRAK4 kinase domain

  • This compound or other inhibitors

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source is recommended)

Procedure:

  • Protein Expression and Purification:

    • Express the IRAK4 kinase domain (residues ~153-460) in a suitable expression system (e.g., baculovirus-infected insect cells or E. coli).

    • Purify the protein to >95% homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.

  • Complex Formation:

    • Incubate the purified IRAK4 protein with a 3-5 fold molar excess of the inhibitor (e.g., this compound) for at least 1 hour on ice.

    • Concentrate the protein-inhibitor complex to a suitable concentration for crystallization (e.g., 5-10 mg/mL).

  • Crystallization:

    • Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) at different temperatures.

  • Crystal Optimization and Cryo-protection:

    • Optimize the initial crystallization hits by varying the precipitant and protein concentrations.

    • Soak the crystals in a cryoprotectant solution (e.g., mother liquor supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during X-ray data collection.

  • Data Collection and Processing:

    • Flash-cool the cryo-protected crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

    • Process the diffraction data using software such as XDS or HKL2000 to obtain a reflection file.

  • Structure Determination and Refinement:

    • Solve the structure by molecular replacement using a previously determined IRAK4 structure (e.g., PDB ID: 2NRU) as a search model.

    • Build the model of the IRAK4-inhibitor complex into the electron density map using software like Coot.

    • Refine the structure using software such as Phenix or REFMAC5.

  • Structure Validation:

    • Validate the final refined structure using tools like MolProbity to check for geometric correctness and overall quality.

    • Deposit the coordinates and structure factors in the Protein Data Bank (PDB).

Conclusion

This compound is a highly potent inhibitor of IRAK4, a key kinase in innate immunity. While the precise three-dimensional structure of the IRAK4/Irak4-IN-4 complex remains to be elucidated, a comprehensive understanding of the IRAK4 ATP-binding site and the binding modes of other inhibitors allows for a well-informed hypothesis of its mechanism of action. This technical guide provides the necessary background, quantitative data, and detailed experimental protocols to aid researchers in the ongoing effort to develop novel and selective IRAK4 inhibitors for the treatment of a wide range of inflammatory and malignant diseases. The determination of the co-crystal structure of IRAK4 with this compound will be a critical next step in validating these hypotheses and guiding future structure-based drug design efforts.

References

The Pharmacology of Irak4-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of Irak4-IN-4, a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and cyclic GMP-AMP synthase (cGAS). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IRAK4 signaling pathway.

Introduction to IRAK4 and its Role in Disease

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It is a critical component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[3] Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates other substrates, including IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, drives the production of pro-inflammatory cytokines and chemokines, which are essential for the immune response.[2]

Given its central role in inflammation, dysregulation of the IRAK4 pathway is implicated in a wide range of diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, inflammatory conditions, and certain types of cancer.[4][5] Consequently, the inhibition of IRAK4 kinase activity has emerged as a promising therapeutic strategy for these conditions.

This compound is a potent inhibitor of both IRAK4 and cGAS.[6][7] Its dual activity makes it a valuable research tool for dissecting the roles of these two important signaling molecules in health and disease.

Pharmacology of this compound

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the kinase activity of IRAK4. By binding to the ATP-binding site of the IRAK4 kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the TLR/IL-1R signaling cascade and the subsequent production of inflammatory mediators. The inhibition of cGAS, an enzyme that produces the second messenger cGAMP in response to cytosolic DNA, represents a distinct mechanism of action that may contribute to its overall pharmacological profile, particularly in the context of viral infections and autoimmune diseases where the cGAS-STING pathway is activated.

Below is a diagram illustrating the canonical IRAK4 signaling pathway and the point of inhibition by this compound.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK IKK TAK1->IKK Activation NF-kB NF-kB IKK->NF-kB Activation Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes Transcription Irak4_IN_4 Irak4_IN_4 Irak4_IN_4->IRAK4 Inhibition

Caption: The IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive data on its binding affinity (Ki), broader kinase selectivity, pharmacokinetic properties, and in vivo efficacy are not extensively available in the public domain.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
IRAK42.8[6][7]
cGAS2.1[6][7]

Table 2: Illustrative Kinase Selectivity Profile (Data from a representative IRAK4 inhibitor, not this compound)

Kinase% Inhibition at 1 µM
IRAK4 99
IRAK195
TAK145
LCK30
SRC25
ZAP7020
Note: This table is for illustrative purposes only to demonstrate a typical kinase selectivity panel. Specific data for this compound is not publicly available.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. The following sections provide representative methodologies for key experiments used in the discovery and characterization of IRAK4 inhibitors.

IRAK4 Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Test compound (this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Method:

  • Prepare serial dilutions of this compound in DMSO.

  • Add a small volume of the diluted compound to the wells of a 384-well plate.

  • Add recombinant IRAK4 enzyme to the wells containing the compound and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow A Prepare Serial Dilutions of this compound in DMSO B Add Diluted Compound to 384-well Plate A->B C Add Recombinant IRAK4 Enzyme B->C D Pre-incubation (15-30 min at RT) C->D E Initiate Reaction with ATP and Substrate (MBP) D->E F Kinase Reaction (60 min at 30°C) E->F G Stop Reaction and Add Detection Reagent F->G H Measure Luminescence (ADP Production) G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for a typical in vitro IRAK4 kinase inhibition assay.

Cellular Target Engagement Assay

This type of assay confirms that the compound can enter cells and engage with its target, IRAK4. An example is an electrochemiluminescence (ECL)-based assay that measures the phosphorylation of IRAK1, a direct substrate of IRAK4.

Materials:

  • Human cell line expressing IRAK4 (e.g., THP-1 monocytes)

  • TLR agonist (e.g., R848)

  • Test compound (this compound)

  • Lysis buffer

  • Antibodies: anti-total IRAK1 and anti-phospho-IRAK1

  • ECL-based detection system

Method:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a TLR agonist (e.g., R848) for a short period (e.g., 15-30 minutes) to activate the IRAK4 pathway.

  • Lyse the cells and transfer the lysates to an ECL plate coated with a capture antibody (e.g., anti-total IRAK1).

  • Add a detection antibody that specifically recognizes the phosphorylated form of IRAK1.

  • Read the plate on an ECL reader. The signal intensity corresponds to the level of IRAK1 phosphorylation.

  • Normalize the phospho-IRAK1 signal to the total IRAK1 signal and calculate the IC50 for the inhibition of IRAK1 phosphorylation.

Whole Blood Assay

This assay assesses the functional consequences of IRAK4 inhibition in a more physiologically relevant matrix.

Materials:

  • Freshly drawn human whole blood

  • TLR agonist (e.g., LPS or R848)

  • Test compound (this compound)

  • RPMI-1640 medium

  • ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)

Method:

  • Dilute whole blood with RPMI-1640 medium.

  • Add various concentrations of this compound to the diluted blood and pre-incubate for 1-2 hours at 37°C.

  • Stimulate the blood with a TLR agonist (e.g., LPS) and incubate for 6-24 hours at 37°C in a CO2 incubator.

  • Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.

  • Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α) in the plasma using an ELISA kit.

  • Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.

Pharmacokinetics and In Vivo Studies

As of the time of this writing, specific pharmacokinetic and in vivo efficacy data for this compound are not available in the peer-reviewed literature. To provide context for the type of data that is typically generated for IRAK4 inhibitors, the following table presents illustrative pharmacokinetic parameters from other publicly disclosed IRAK4 inhibitors.

Table 3: Illustrative Pharmacokinetic Parameters of Orally Dosed IRAK4 Inhibitors in Preclinical Species (Data from representative IRAK4 inhibitors, not this compound)

CompoundSpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Compound X Mouse1015000.5450050
Compound Y Rat108001.0320040
Compound Z Dog55002.0400060
Note: This table is for illustrative purposes only. Specific data for this compound is not publicly available.

Conclusion

This compound is a potent dual inhibitor of IRAK4 and cGAS. Its ability to potently block the IRAK4 signaling pathway makes it a valuable tool for investigating the role of this kinase in various disease models. While comprehensive pharmacological data for this compound is limited in the public domain, the methodologies and illustrative data presented in this guide provide a framework for its further characterization and for understanding the broader field of IRAK4 inhibitor drug discovery. As research in this area continues, it is anticipated that the therapeutic potential of targeting IRAK4 will be further elucidated, potentially leading to novel treatments for a range of inflammatory and autoimmune diseases.

References

An In-Depth Technical Guide to Irak4-IN-4 and its Role in Toll-like Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irak4-IN-4 is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are fundamental components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. Dysregulation of TLR signaling is implicated in a wide range of inflammatory and autoimmune diseases, making IRAK4 a compelling therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental methodologies for its characterization.

Core Concepts: IRAK4 and Toll-like Receptor Signaling

Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. Upon recognition of their respective ligands, such as lipopolysaccharide (LPS) by TLR4, TLRs initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. IRAK4 is a key upstream kinase in this pathway, positioned immediately downstream of the adaptor protein MyD88. Its kinase activity is essential for the subsequent activation of downstream signaling components, including IRAK1, TRAF6, and ultimately the transcription factors NF-κB and AP-1, which drive the expression of inflammatory genes. The central role of IRAK4 makes it an attractive target for therapeutic intervention in inflammatory diseases[1][2][3].

This compound: A Potent Dual Inhibitor of IRAK4 and cGAS

This compound, also referred to as compound 15, has been identified as a highly potent inhibitor of IRAK4. In addition to its activity against IRAK4, it also demonstrates potent inhibition of cyclic GMP-AMP synthase (cGAS), another key sensor of cytosolic DNA that activates innate immune responses.

Quantitative Data

The inhibitory activity of this compound against its primary targets has been quantified through in vitro biochemical assays.

TargetIC50 (nM)
IRAK4 2.8[4]
cGAS 2.1[4]

Signaling Pathways and Mechanism of Action

Toll-like Receptor Signaling Pathway

The following diagram illustrates the canonical Toll-like receptor signaling pathway, highlighting the central position of IRAK4.

TLR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP PAMP (e.g., LPS) TLR4 TLR4 PAMP->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes translocates to nucleus MoA cluster_pathway IRAK4 Signaling MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_inactive IRAK1 (inactive) IRAK4->IRAK1_inactive phosphorylates IRAK1_active IRAK1-P (active) Downstream Downstream Signaling (TRAF6, NF-κB) IRAK1_active->Downstream Cytokines Pro-inflammatory Cytokines Downstream->Cytokines Irak4_IN_4 This compound Irak4_IN_4->IRAK4 inhibits Kinase_Assay_Workflow start Start step1 Prepare Assay Plate: - Add this compound (or vehicle) - Add IRAK4 enzyme start->step1 step2 Initiate Reaction: - Add ATP and  substrate (e.g., Myelin Basic Protein) step1->step2 step3 Incubate: - Room Temperature - 60 minutes step2->step3 step4 Stop Reaction & Detect: - Add detection reagent  (e.g., ADP-Glo™) step3->step4 step5 Read Signal: - Luminescence step4->step5 end End step5->end Cell_Assay_Workflow start Start step1 Plate Cells: - e.g., Human PBMCs or  THP-1 monocytes start->step1 step2 Pre-treat with Inhibitor: - Add this compound (or vehicle) - Incubate (e.g., 1 hour) step1->step2 step3 Stimulate with TLR Ligand: - e.g., LPS (for TLR4) step2->step3 step4 Incubate: - 37°C, 5% CO₂ - 18-24 hours step3->step4 step5 Collect Supernatant step4->step5 step6 Measure Cytokine Levels: - ELISA or CBA step5->step6 end End step6->end

References

Methodological & Application

Application Notes and Protocols for IRAK4 Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator of innate immune signaling. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is a key component of the Myddosome complex, leading to the activation of downstream signaling pathways, including NF-κB and MAP kinases, which in turn drive the production of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of various autoimmune diseases and inflammatory disorders. Consequently, the inhibition of IRAK4 has emerged as a promising therapeutic strategy for these conditions.

This document provides detailed application notes and protocols for the use of IRAK4 inhibitors in mouse models, with a focus on experimental design, dosage, and administration. While specific in vivo data for Irak4-IN-4 is not publicly available, this guide consolidates data from preclinical studies of other potent and selective small molecule IRAK4 inhibitors, such as BMS-986126, KT-474, BAY-1834845, and PF-06650833, to provide a comprehensive resource for researchers.

Data Presentation: IRAK4 Inhibitor Dosage in Mouse Models

The following table summarizes the dosages, administration routes, and formulations of various IRAK4 inhibitors used in mouse models of inflammation and autoimmune disease. This information can serve as a guide for designing in vivo studies with new or similar IRAK4 inhibitors.

IRAK4 InhibitorMouse ModelDosageAdministration RouteFormulationReference
BMS-986126MRL/lpr and NZB/NZW (Lupus)1, 3, 10 mg/kg/dayNot specifiedNot specified[1]
KT-474 (PROTAC Degrader)LPS-induced Acute Lung Injury10, 20 mg/kgPre-treatment before LPS challengeNot specified[2][3]
BAY-1834845LPS-induced Acute Respiratory Distress SyndromeNot specified, but stated as a dose verified to be fully effective in patent documentsOral0.5% hydroxyethylcellulose (pH 4)[4][5]
PF-06650833Rat Collagen-Induced Arthritis, Mouse Pristane-induced and MRL/lpr Lupus ModelsNot specified, but stated as a dose verified to be fully effective in patent documentsOralNot specified[4][6]
CA-4948Mouse Collagen-Induced Arthritis and LPS-induced Cytokine ReleaseNot specifiedOral gavageNot specified[7]
BI1543673LPS-induced Lung InflammationNot specifiedOral0.5% hydroxyethylcellulose (pH 4)[5]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Systemic Inflammation/Acute Lung Injury Model

This model is widely used to assess the in vivo efficacy of anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4, leading to a robust inflammatory response.

Materials:

  • Animals: C57BL/6 mice (or other appropriate strain), 8-12 weeks old.

  • IRAK4 Inhibitor: Formulated for the chosen administration route (e.g., oral gavage, intraperitoneal injection).

  • Lipopolysaccharide (LPS): From E. coli O111:B4 or similar.

  • Vehicle Control: The formulation buffer used for the IRAK4 inhibitor.

  • Anesthesia: (e.g., isoflurane) for intratracheal administration.

  • Collection tubes: for blood and bronchoalveolar lavage fluid (BALF).

  • ELISA kits: for measuring cytokine levels (e.g., TNF-α, IL-6).

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, IRAK4 Inhibitor + LPS).

  • Inhibitor Administration: Administer the IRAK4 inhibitor or vehicle control at the predetermined dose and time point before the LPS challenge (e.g., 1 hour prior). Administration can be via oral gavage or intraperitoneal injection.

  • LPS Challenge:

    • Systemic Inflammation: Administer LPS via intraperitoneal (i.p.) injection (e.g., 20 mg/kg).[8]

    • Acute Lung Injury: Administer LPS via intratracheal instillation (e.g., 5 mg/kg) or inhalation of a nebulized solution (e.g., 1 mg/ml for 30 minutes) under light anesthesia.[2][5]

  • Sample Collection: At a specified time point post-LPS challenge (e.g., 2-4 hours for peak cytokine response), collect samples.[5]

    • Blood: Collect blood via cardiac puncture or other approved methods for serum or plasma preparation.

    • Bronchoalveolar Lavage Fluid (BALF): For lung injury models, perform a lung lavage with sterile saline.

    • Tissues: Harvest lungs and other organs for histological analysis and immunoblotting.

  • Analysis:

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum/plasma and BALF using ELISA.

    • Cell Counts: Perform total and differential cell counts on BALF to assess inflammatory cell infiltration.

    • Histology: Fix lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate lung injury.

    • Immunoblotting: Prepare lung tissue lysates to analyze the phosphorylation status of downstream signaling proteins (e.g., NF-κB p65, p38).[2]

MRL/lpr Mouse Model of Spontaneous Lupus

The MRL/lpr mouse strain spontaneously develops a systemic autoimmune disease that shares many features with human systemic lupus erythematosus (SLE), including the production of autoantibodies and immune-complex-mediated glomerulonephritis.

Materials:

  • Animals: Male or female MRL/lpr mice, typically starting treatment at 12-14 weeks of age.[1]

  • IRAK4 Inhibitor: Formulated for daily administration.

  • Vehicle Control: The formulation buffer.

  • Urine collection supplies: Metabolic cages or manual collection.

  • Blood collection supplies.

  • ELISA kits: for anti-dsDNA antibodies and cytokines.

  • Kidney pathology supplies: Formalin, paraffin, sectioning and staining reagents.

Procedure:

  • Screening and Randomization: Screen mice for baseline levels of proteinuria (e.g., using urine test strips or a quantitative assay) and serum anti-dsDNA antibody titers. Randomize mice into treatment groups based on these baseline values.

  • Inhibitor Administration: Administer the IRAK4 inhibitor or vehicle control daily via the chosen route (e.g., oral gavage) for a specified duration (e.g., 4-8 weeks).

  • Monitoring:

    • Proteinuria: Monitor urine protein levels weekly or bi-weekly.

    • Body Weight: Record body weights weekly.

    • Clinical Signs: Observe for other signs of disease progression.

  • Sample Collection (Terminal):

    • Blood: Collect blood for serum analysis of autoantibodies (anti-dsDNA), and cytokines.

    • Spleen and Lymph Nodes: Harvest and weigh to assess splenomegaly and lymphadenopathy.

    • Kidneys: Harvest kidneys. Fix one kidney for histology and snap-freeze the other for molecular analysis.

  • Analysis:

    • Serology: Measure serum levels of anti-dsDNA antibodies by ELISA.

    • Kidney Histopathology: Evaluate glomerulonephritis and immune complex deposition in kidney sections using H&E and Periodic acid-Schiff (PAS) staining, and immunofluorescence for IgG and C3 deposition.

    • Splenocyte Analysis: Analyze immune cell populations in the spleen by flow cytometry.

Visualization of Signaling Pathways and Workflows

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in TLR and IL-1R signaling pathways.

IRAK4_Signaling_Pathway TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines AP1->Cytokines Inhibitor This compound (Inhibitor) Inhibitor->IRAK4

Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical experimental workflow for evaluating an IRAK4 inhibitor in a mouse model of inflammation.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomization into Treatment Groups start->grouping treatment Administer IRAK4 Inhibitor or Vehicle (e.g., Oral Gavage) grouping->treatment challenge Induce Inflammation (e.g., LPS Challenge) treatment->challenge sampling Sample Collection (Blood, BALF, Tissues) challenge->sampling analysis Endpoint Analysis sampling->analysis elisa Cytokine Measurement (ELISA) analysis->elisa histo Histopathology analysis->histo wb Western Blot analysis->wb end End elisa->end histo->end wb->end

Caption: General workflow for in vivo testing of an IRAK4 inhibitor.

References

Application Notes and Protocols for Irak4-IN-4 in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Irak4-IN-4, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in the investigation of autoimmune disease models. The provided protocols and data are intended to facilitate the study of IRAK4's role in autoimmunity and the preclinical assessment of this compound as a potential therapeutic agent.

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3][4] These pathways are integral to the innate immune system and their dysregulation is strongly implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.[1][5][6] By inhibiting IRAK4, it is possible to dampen the downstream inflammatory cascades, including the activation of NF-κB and the production of pro-inflammatory cytokines, which are hallmarks of autoimmune disorders.[1][5]

This compound is a small molecule inhibitor with high affinity for IRAK4. It also exhibits inhibitory activity against cyclic GMP-AMP synthase (cGAS), another important mediator of innate immunity.[7][8] This dual activity profile makes this compound a valuable tool for dissecting the complex signaling networks in autoimmune inflammation.

Data Presentation

The following table summarizes the key quantitative data for this compound, facilitating comparison and experimental design.

ParameterValueSpecies/SystemReference
IRAK4 IC50 2.8 nMCell-free assay[7][8]
cGAS IC50 2.1 nMCell-free assay[7][8]
Solubility in DMSO 24 mg/mL (70.51 mM)-[7]

Signaling Pathway

The following diagram illustrates the central role of IRAK4 in TLR and IL-1R signaling pathways, which are targeted by this compound.

IRAK4_Signaling_Pathway TLR TLR MyD88 MyD88 TLR->MyD88 IL1R IL-1R IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Irak4_IN_4 This compound Irak4_IN_4->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines

Caption: IRAK4 signaling cascade initiated by TLR and IL-1R activation.

Experimental Protocols

The following protocols are adapted from established methodologies for other well-characterized IRAK4 inhibitors and should be optimized for your specific experimental conditions.

In Vitro Kinase Assay

This protocol can be used to determine the inhibitory activity of this compound on IRAK4 kinase.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.

  • Add the recombinant IRAK4 enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and substrate to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay: Inhibition of Cytokine Production in Murine Macrophages

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to TLR stimulation.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • ELISA kit for murine TNF-α or IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α or IL-6 in the supernatants using an ELISA kit according to the manufacturer's protocol.

  • Determine the IC50 value for the inhibition of cytokine production.

In Vivo Murine Model of Systemic Lupus Erythematosus (MRL/lpr mice)

This protocol outlines a general approach for evaluating the efficacy of this compound in a spontaneous mouse model of lupus.

Materials:

  • MRL/lpr mice (female, 8-10 weeks old)

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)

  • Tools for oral gavage

  • Urine collection apparatus

  • ELISA kits for anti-dsDNA antibodies

Procedure:

  • Acclimate MRL/lpr mice for at least one week before the start of the experiment.

  • Randomize mice into treatment and vehicle control groups.

  • Prepare the dosing solution of this compound in the vehicle. A suggested starting dose range is 1-30 mg/kg, administered daily by oral gavage.

  • Administer this compound or vehicle to the respective groups for a predefined period (e.g., 8-12 weeks).

  • Monitor disease progression weekly by measuring proteinuria using urine test strips.

  • At the end of the study, collect blood samples for the measurement of serum anti-dsDNA antibody levels by ELISA.

  • Harvest spleens and kidneys for weight measurement and histological analysis.

  • Analyze the data to determine the effect of this compound on disease parameters.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described experimental protocols.

In_Vitro_Kinase_Assay_Workflow A Prepare this compound dilutions B Add inhibitor and IRAK4 enzyme to plate A->B C Initiate reaction with ATP/substrate B->C D Incubate at 30°C C->D E Measure ADP production D->E F Calculate IC50 E->F

Caption: Workflow for the in vitro IRAK4 kinase inhibition assay.

Cell_Based_Assay_Workflow A Seed macrophages in 96-well plate B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect supernatants C->D E Measure cytokine levels (ELISA) D->E F Determine IC50 E->F

Caption: Workflow for the cell-based cytokine inhibition assay.

In_Vivo_Lupus_Model_Workflow A Acclimate MRL/lpr mice B Randomize into groups A->B C Daily oral administration of This compound or vehicle B->C D Weekly monitoring of proteinuria C->D E End of study: collect blood and organs C->E D->E F Analyze anti-dsDNA antibodies and histology E->F

Caption: Workflow for the in vivo evaluation in a lupus mouse model.

Conclusion

This compound represents a potent research tool for investigating the role of IRAK4 and cGAS in autoimmune and inflammatory diseases. The provided application notes and protocols offer a starting point for researchers to explore its therapeutic potential. It is crucial to optimize these protocols for specific experimental setups and to include appropriate controls to ensure the validity of the results. Further in vivo studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to establish its efficacy in various autoimmune disease models.

References

Application Notes: Experimental Design for IRAK4-IN-4 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1] It is an essential component downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3] Upon receptor activation, IRAK4 is recruited to the adaptor protein MyD88, forming a complex called the myddosome, which initiates a signaling cascade leading to the activation of NF-κB and MAPK pathways.[4][5] This cascade results in the production of pro-inflammatory cytokines and chemokines.[2] Given its pivotal role, IRAK4 is an attractive therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers.[1][3]

IRAK4-IN-4 is a potent small molecule inhibitor of IRAK4. Understanding its biochemical and cellular activity is crucial for its development as a research tool or therapeutic agent. This document provides detailed protocols for the characterization of this compound, from direct enzyme inhibition to cellular and in vivo functional effects. A critical consideration for this compound is its potent off-target inhibition of cyclic GMP-AMP synthase (cGAS), which must be accounted for in experimental design and data interpretation.

Compound Profile: this compound

A summary of the known in vitro inhibitory activities of this compound is presented below. This data is essential for designing appropriate concentration ranges for subsequent experiments.

Table 1: Biochemical Activity of this compound

Target Activity (IC50) Description
IRAK4 2.8 nM Primary target; a key kinase in TLR/IL-1R signaling.

| cGAS | 2.1 nM | Off-target; a cytosolic DNA sensor that activates the STING pathway. |

IRAK4 Signaling Pathway Overview

The diagram below illustrates the canonical IRAK4 signaling pathway initiated by TLR or IL-1R activation. Inhibition of IRAK4 is expected to block downstream events, including IRAK1 phosphorylation and subsequent activation of NF-κB and MAP kinases.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Transcription Gene Transcription MAPK->Transcription Activates NFkB->Transcription Translocates Ligand PAMP / DAMP (e.g., LPS) Ligand->TLR_IL1R Binds Inhibitor This compound Inhibitor->IRAK4

Caption: The TLR/IL-1R signaling cascade mediated by IRAK4.

Experimental Protocols

Protocol 1: In Vitro Biochemical Assay for IRAK4 Kinase Activity

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant IRAK4. This assay measures the production of ADP, a direct product of kinase activity.

Methodology (Based on ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human IRAK4 enzyme in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of substrate (e.g., Myelin Basic Protein) and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for IRAK4.

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure (96-well or 384-well plate format):

    • Add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of the 2X IRAK4 enzyme solution to all wells and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the kinase reaction and measure ADP production by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The signal is proportional to the amount of ADP generated and thus, IRAK4 activity.

    • Normalize the data to controls (0% inhibition for vehicle-treated wells, 100% inhibition for wells with no enzyme).

    • Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (p-IRAK1)

Objective: To confirm that this compound can enter cells and inhibit the phosphorylation of its direct substrate, IRAK1, following pathway activation.

Methodology (Western Blot):

  • Cell Culture and Treatment:

    • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Plate cells at a density of 1x10⁶ cells/mL in a 12-well plate.

    • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a TLR ligand, such as Lipopolysaccharide (LPS, 100 ng/mL), for 15-30 minutes.[6]

  • Lysate Preparation and Western Blot:

    • After stimulation, pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated IRAK1 (p-IRAK1) and total IRAK1. A loading control like β-actin should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-IRAK1 to total IRAK1 for each condition.

    • Normalize the results to the stimulated vehicle control to determine the percent inhibition of IRAK1 phosphorylation at each inhibitor concentration.

    • Calculate the IC50 value by non-linear regression.

Cellular_Workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis c1 Culture THP-1 Cells c2 Plate Cells (1x10^6/mL) c1->c2 t1 Pre-treat with This compound (1-2 hr) c2->t1 t2 Stimulate with LPS (15-30 min) t1->t2 a1 Cell Lysis t2->a1 a2 Western Blot for p-IRAK1 / Total IRAK1 a1->a2 a3 Densitometry & IC50 Calculation a2->a3

Caption: Workflow for the cellular target engagement assay.

Protocol 3: Cellular Functional Assay (Cytokine Release)

Objective: To measure the functional consequence of IRAK4 inhibition by quantifying the reduction in pro-inflammatory cytokine secretion from immune cells.

Methodology (ELISA):

  • Cell Isolation and Culture:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[7]

    • Resuspend PBMCs in RPMI-1640 with 10% FBS and plate at 2x10⁵ cells/well in a 96-well plate.[8]

  • Treatment and Stimulation:

    • Pre-treat the cells with a serial dilution of this compound or vehicle for 1 hour.

    • Stimulate the cells with a TLR4 agonist like LPS (100 ng/mL) or a TLR7/8 agonist like R848 (1 µg/mL).[9]

    • Incubate for 18-24 hours at 37°C in 5% CO₂.[10]

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for analysis.

    • Measure the concentration of cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the cytokine concentration for each sample.

    • Determine the percent inhibition of cytokine release for each this compound concentration relative to the stimulated vehicle control.

    • Calculate the IC50 value using non-linear regression.

Protocol 4: In Vivo Pharmacodynamic (PD) Model

Objective: To evaluate the efficacy of this compound in a living system by measuring its ability to suppress a systemic inflammatory response.

Methodology (Murine LPS Challenge Model):

  • Animal Dosing and Challenge:

    • Use C57BL/6 mice (8-10 weeks old).

    • Administer this compound (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose) or vehicle alone to groups of mice (n=5-8 per group) via oral gavage.

    • One hour after compound administration, challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 1-20 mg/kg, dose may require optimization).[11][12]

  • Sample Collection:

    • At a predetermined time point post-LPS challenge (typically 1.5-2 hours for peak cytokine response), collect blood via cardiac puncture or retro-orbital bleeding under terminal anesthesia.

    • Process the blood to obtain plasma or serum and store at -80°C.

  • Cytokine Analysis:

    • Measure the levels of TNF-α and IL-6 in the plasma/serum samples using ELISA or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis:

    • Calculate the mean cytokine levels for each treatment group.

    • Determine the percent inhibition of the cytokine response compared to the vehicle-treated, LPS-challenged group.

    • Evaluate the dose-response relationship to determine an effective dose (ED50).

InVivo_Workflow d1 Acclimate C57BL/6 Mice d2 Dose with this compound (Oral Gavage) d1->d2 d3 Wait 1 hour d2->d3 d4 Challenge with LPS (i.p. injection) d3->d4 d5 Wait 1.5-2 hours d4->d5 d6 Collect Blood d5->d6 d7 Process to Plasma/Serum d6->d7 d8 Measure Cytokines (TNF-α, IL-6) via ELISA d7->d8 d9 Calculate % Inhibition and ED50 d8->d9

Caption: Workflow for an in vivo LPS-induced inflammation model.

Protocol 5: Off-Target Activity Assay (cGAS Inhibition)

Objective: To quantify the inhibitory activity of this compound against cGAS, its known potent off-target. This is crucial for distinguishing IRAK4-mediated effects from those potentially caused by cGAS/STING pathway inhibition.

Methodology (Enzymatic Assay):

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂).

    • Prepare solutions of recombinant human cGAS enzyme, substrates ATP and GTP (e.g., 0.2 mM each), and a DNA activator (e.g., Herring Testes DNA, dsDNA).[13]

    • Prepare a serial dilution of this compound in DMSO, followed by dilution in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the cGAS enzyme, DNA activator, and the this compound dilution or vehicle.

    • Initiate the reaction by adding ATP and GTP.

    • Incubate at 37°C for 2-4 hours.

    • The reaction product, 2'3'-cGAMP, can be measured using several methods:

      • HPLC: Stop the reaction (e.g., by heating), and quantify 2'3'-cGAMP by reverse-phase HPLC.[14]

      • Competitive ELISA: Use a commercial kit where the 2'3'-cGAMP produced in the reaction competes with a labeled 2'3'-cGAMP tracer for binding to a specific antibody.[15][16]

      • Luminescence/FRET Immunoassay: Use a homogenous assay where binding of produced 2'3'-cGAMP to an antibody disrupts a FRET pair or modulates a luminescent signal.[17]

  • Data Analysis:

    • Quantify the amount of 2'3'-cGAMP produced.

    • Normalize the data to controls to calculate the percent inhibition of cGAS activity.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

Experimental results should be tabulated for clarity and comparison. Below is an example of how data from the cellular assays could be presented.

Table 2: Example Cellular Activity Data for an IRAK4 Inhibitor

Assay Cell Type Stimulant Readout IC50 (nM)
Target Engagement THP-1 LPS p-IRAK1 Inhibition 15.2
Cytokine Release Human PBMC LPS TNF-α Inhibition 25.8

| Cytokine Release | Human PBMC | R848 | IL-6 Inhibition | 21.5 |

Disclaimer: All protocols provided are intended as guidelines. Researchers should optimize conditions, including cell densities, reagent concentrations, and incubation times, for their specific experimental setup. It is critical to include appropriate positive and negative controls in all experiments. Given the dual potent activity of this compound on both IRAK4 and cGAS, careful selection of stimuli (e.g., TLR ligands vs. cytosolic DNA) and readouts is necessary to dissect the contribution of each pathway to the observed biological effects.

References

Application Notes and Protocols for IRAK4-IN-4 Treatment in Primary Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 plays a pivotal role in the formation of the Myddosome complex, leading to the downstream activation of transcription factors such as NF-κB and IRF5, and the subsequent production of pro-inflammatory cytokines.[1][2][3][4] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, making it a key therapeutic target.

IRAK4-IN-4 is a potent small molecule inhibitor of IRAK4 with a reported IC50 of 2.8 nM. Notably, this compound also exhibits potent inhibitory activity against cyclic GMP-AMP synthase (cGAS), with an IC50 of 2.1 nM, suggesting a dual-modulatory role in innate immune pathways. These application notes provide a summary of the biochemical properties of this compound, its expected effects on primary immune cells based on studies with other selective IRAK4 inhibitors, and detailed protocols for its application in in vitro cellular assays.

Data Presentation

Biochemical Profile of this compound
PropertyValueReference
Target(s) IRAK4, cGAS
IC50 (IRAK4) 2.8 nM
IC50 (cGAS) 2.1 nM
Molecular Weight 340.37 g/mol
CAS Number 1850276-58-2
Solubility Soluble in DMSO
Representative Effects of IRAK4 Inhibition on Cytokine Production in Primary Human Monocytes

The following data is derived from studies on a highly potent and selective IRAK4 kinase inhibitor, PF-06426779, and is representative of the expected effects of this compound on primary human monocytes stimulated with the TLR7/8 agonist R848.

Table 1: Inhibition of Pro-inflammatory Cytokine mRNA Expression

CytokineFold Reduction (1 hour)Fold Reduction (4 hours)
IL-1β1.7-fold (p=0.008)2.6-fold (p<0.001)
IL-62.3-fold (p=0.001)4.2-fold (p<0.001)
TNF-α3.5-fold (p=0.003)3.6-fold (p=0.012)

Data from a study using the selective IRAK4 inhibitor PF-06426779 on R848-stimulated primary human monocytes.[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Protein Production

CytokineObservation
IL-1βSignificantly reduced
IL-6Significantly reduced
TNF-αSignificantly reduced

Data from a study using the selective IRAK4 inhibitor PF-06426779 on R848-stimulated primary human monocytes.[1]

Signaling Pathways and Experimental Workflows

IRAK4-Mediated TLR/IL-1R Signaling Pathway

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IRF5 IRF5 TAK1->IRF5 Activation NFkB NF-κB IKK_complex->NFkB Activation (minimal effect of IRAK4 kinase inhibition) Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) NFkB->Cytokines IRF5->Cytokines IRAK4_IN_4 This compound IRAK4_IN_4->IRAK4 Inhibition

Caption: IRAK4-mediated TLR/IL-1R signaling pathway and the point of inhibition by this compound.

Experimental Workflow for this compound Treatment in Primary Immune Cells

Experimental_Workflow start Start isolate_cells Isolate Primary Immune Cells (e.g., Human PBMCs) start->isolate_cells culture_cells Culture and Differentiate Cells (e.g., Monocytes to Macrophages) isolate_cells->culture_cells pretreat Pre-treat with this compound (or vehicle control) culture_cells->pretreat stimulate Stimulate with TLR agonist (e.g., R848, LPS) pretreat->stimulate incubate Incubate for defined period (e.g., 1-24 hours) stimulate->incubate collect Collect Supernatants and/or Cell Lysates incubate->collect analyze Analyze Cytokine Levels (ELISA, CBA, qPCR) collect->analyze end End analyze->end

Caption: A generalized experimental workflow for assessing the efficacy of this compound in primary immune cells.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Monocytes

Materials:

  • Ficoll-Paque PLUS

  • PBS (Phosphate Buffered Saline)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human CD14 MicroBeads

  • MACS Columns and Separator

Procedure:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the PBMC layer with PBS.

  • Isolate monocytes from the PBMC population using positive selection with CD14 MicroBeads according to the manufacturer's protocol.

  • Resuspend the purified monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells at the desired density in tissue culture plates.

  • For macrophage differentiation, culture monocytes for 6-7 days in the presence of M-CSF or GM-CSF.

Protocol 2: this compound Treatment and TLR Stimulation of Primary Human Monocytes

Materials:

  • Primary human monocytes (from Protocol 1)

  • This compound (dissolved in DMSO)

  • TLR agonist (e.g., R848 for TLR7/8, LPS for TLR4)

  • Cell culture medium (RPMI-1640 + 10% FBS + 1% Pen-Strep)

Procedure:

  • Seed primary human monocytes in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2 hours.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.

  • Pre-treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.[1]

  • Stimulate the cells with a TLR agonist at a pre-determined optimal concentration (e.g., 1 µg/mL R848).[1]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified time (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis).

Protocol 3: Measurement of Cytokine Production

A. ELISA (Enzyme-Linked Immunosorbent Assay) for Protein Quantification

Materials:

  • ELISA kits for human IL-1β, IL-6, and TNF-α

  • Plate reader

Procedure:

  • After the incubation period from Protocol 2, centrifuge the 96-well plate to pellet the cells.

  • Carefully collect the culture supernatants.

  • Perform ELISAs for IL-1β, IL-6, and TNF-α on the collected supernatants according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

B. qPCR (Quantitative Polymerase Chain Reaction) for mRNA Quantification

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

  • Real-time PCR system

Procedure:

  • After the desired incubation time in Protocol 2 (e.g., 4 hours), lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.

  • Extract total RNA according to the kit manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the appropriate primers and master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated, TLR-stimulated control.

Conclusion

This compound is a potent dual inhibitor of IRAK4 and cGAS. Based on data from other selective IRAK4 inhibitors, this compound is expected to effectively suppress the production of key pro-inflammatory cytokines in primary immune cells by inhibiting the IRAK4 kinase activity within the TLR/IL-1R signaling pathway. The provided protocols offer a framework for researchers to investigate the cellular effects of this compound and similar molecules in primary immune cell models. The dual inhibitory nature of this compound warrants further investigation to delineate the relative contributions of IRAK4 and cGAS inhibition to its overall immunomodulatory effects.

References

Measuring the Efficacy of IRAK4-IN-4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the efficacy of IRAK4-IN-4, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Its central role in propagating inflammatory signals makes it a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[2][4][5][6]

This compound has been identified as an inhibitor of IRAK4 with a reported IC50 of 2.8 nM.[7] It also inhibits cyclic GMP-AMP synthase (cGAS) with an IC50 of 2.1 nM.[7] Accurate and robust methods to quantify the efficacy of this and similar inhibitors are crucial for preclinical and clinical development.

IRAK4 Signaling Pathway

Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a complex known as the Myddosome.[6][8][9] IRAK4 then phosphorylates and activates IRAK1.[1][9][10] This initiates a downstream signaling cascade involving TRAF6, ultimately leading to the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[1][11]

IRAK4_Signaling_Pathway TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P This compound This compound This compound->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF-kB NF-κB IKK_complex->NF-kB Gene_Expression Pro-inflammatory Gene Expression NF-kB->Gene_Expression

Figure 1: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Efficacy of this compound

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundIRAK4Biochemical2.8[7]
This compoundcGASBiochemical2.1[7]

Experimental Protocols

The efficacy of this compound can be assessed through a tiered approach, starting with biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to determine cellular potency and target engagement, and finally in vivo models to evaluate physiological effects.

Biochemical Kinase Activity Assays

These assays directly measure the enzymatic activity of purified IRAK4 and its inhibition by this compound. Commercially available kits provide a streamlined and reproducible method for this purpose.[11][12][13][14]

Principle: The assay quantifies the amount of ADP produced or substrate phosphorylated by recombinant IRAK4 in the presence of ATP. The signal is inversely proportional to the inhibitory activity of the compound.

Example Protocol: ADP-Glo™ Kinase Assay

This protocol is based on the principle of the Promega ADP-Glo™ Kinase Assay.[14]

Materials:

  • Recombinant human IRAK4 kinase

  • IRAK4 substrate (e.g., Myelin Basic Protein or a specific peptide)

  • ATP

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well white assay plates

  • Luminometer

Procedure:

  • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

  • Serially dilute this compound in DMSO and then in the kinase reaction buffer. The final DMSO concentration should not exceed 1%.[11]

  • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 2 µL of a mixture containing the IRAK4 enzyme and substrate to each well.

  • Initiate the reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to IRAK4 activity.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochem_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, This compound) start->prepare_reagents plate_inhibitor Plate this compound and Controls prepare_reagents->plate_inhibitor add_enzyme_substrate Add Enzyme/ Substrate Mix plate_inhibitor->add_enzyme_substrate start_reaction Add ATP to Start Reaction add_enzyme_substrate->start_reaction incubate_reaction Incubate (e.g., 60 min) start_reaction->incubate_reaction stop_and_detect Stop Reaction and Add Detection Reagents incubate_reaction->stop_and_detect read_plate Read Plate (Luminescence) stop_and_detect->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Figure 2: General workflow for a biochemical kinase assay to determine this compound IC50.
Cellular Assays

Cellular assays are essential to confirm that the inhibitor can cross the cell membrane and engage its target in a physiological context.

Principle: Since IRAK1 is a direct substrate of IRAK4, measuring the phosphorylation of IRAK1 serves as a proximal biomarker of IRAK4 activity within the cell.[15][16] Inhibition of IRAK4 by this compound will lead to a decrease in IRAK1 phosphorylation upon stimulation.

Protocol: Western Blot for Phospho-IRAK1

Cell Lines:

  • THP-1 (human monocytic cell line)

  • Human peripheral blood mononuclear cells (PBMCs)

Procedure:

  • Culture cells to the desired density. For THP-1 cells, differentiate with PMA (Phorbol 12-myristate 13-acetate) if required.

  • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with a TLR agonist, such as LPS (lipopolysaccharide, for TLR4) or R848 (resiquimod, for TLR7/8), for 15-30 minutes to induce IRAK4 activation.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against phospho-IRAK1 (e.g., at Thr209) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To normalize, strip the membrane and re-probe with an antibody for total IRAK1 and a loading control like GAPDH or β-actin.

Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phospho-IRAK1 signal to total IRAK1 and the loading control.

  • Calculate the percentage of inhibition of IRAK1 phosphorylation at different this compound concentrations and determine the IC50.

Principle: A key functional consequence of IRAK4 inhibition is the suppression of pro-inflammatory cytokine production.[4][5] This assay measures the reduction of cytokines like TNFα, IL-6, or IFNα in the cell culture supernatant.

Protocol: ELISA for Cytokine Quantification

Procedure:

  • Seed cells (e.g., PBMCs or THP-1 cells) in a 96-well plate.

  • Pre-treat cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with a TLR agonist (e.g., LPS or R848) for 6-24 hours.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the concentration of TNFα, IL-6, or other relevant cytokines in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve using the recombinant cytokine provided in the kit.

  • Calculate the cytokine concentration for each sample.

  • Determine the percentage of inhibition of cytokine production for each this compound concentration and calculate the IC50 value.

Cellular_Assay_Workflow cluster_phospho Target Engagement cluster_cytokine Functional Output start Start cell_culture Culture and Plate Cells (e.g., THP-1, PBMCs) start->cell_culture pretreat_inhibitor Pre-treat with This compound cell_culture->pretreat_inhibitor stimulate_cells Stimulate with TLR Agonist (LPS/R848) pretreat_inhibitor->stimulate_cells lyse_cells Lyse Cells (15-30 min post-stim) stimulate_cells->lyse_cells collect_supernatant Collect Supernatant (6-24 hr post-stim) stimulate_cells->collect_supernatant western_blot Western Blot for p-IRAK1 / Total IRAK1 lyse_cells->western_blot analyze_data Analyze Data and Determine IC50 western_blot->analyze_data elisa ELISA for Cytokines (TNFα, IL-6) collect_supernatant->elisa elisa->analyze_data end End analyze_data->end

Figure 3: Workflow for cellular assays to measure this compound efficacy.
In Vivo Efficacy Models

Principle: To assess the efficacy of this compound in a whole-organism setting, animal models of acute inflammation are commonly used. These models evaluate the ability of the compound to suppress a systemic inflammatory response.[4][17]

Protocol: LPS-Induced Cytokine Release in Mice

Animals:

  • C57BL/6 or BALB/c mice

Procedure:

  • Administer this compound to mice via an appropriate route (e.g., oral gavage). The vehicle used for the control group should be identical to that used for the compound.

  • After a specified pre-treatment time (e.g., 1-2 hours, based on pharmacokinetic data), challenge the mice with an intraperitoneal (i.p.) injection of LPS.

  • At a time point corresponding to the peak cytokine response (e.g., 1-2 hours post-LPS challenge), collect blood samples via cardiac puncture or retro-orbital bleeding.

  • Process the blood to obtain plasma or serum.

  • Measure the levels of TNFα, IL-6, and other cytokines in the plasma/serum using ELISA or a multiplex bead-based assay.

Data Analysis:

  • Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group.

  • Calculate the percentage of inhibition of cytokine release at different doses.

  • Determine the ED50 (effective dose, 50%) for the inhibition of each cytokine.

  • Correlate pharmacodynamic effects (cytokine inhibition) with pharmacokinetic data (compound exposure levels in plasma).

Conclusion

The suite of techniques described provides a comprehensive framework for evaluating the efficacy of this compound. By progressing from direct biochemical inhibition to cellular target engagement and functional readouts, and finally to in vivo models, researchers can build a robust data package to characterize the potency and therapeutic potential of this IRAK4 inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Irak4-IN-4 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Irak4-IN-4 in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[4] Upon activation of these receptors, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4] this compound works by inhibiting the kinase activity of IRAK4, thereby blocking these downstream inflammatory responses.[1][5] It is important to note that this compound is a dual inhibitor, also targeting cyclic GMP-AMP synthase (cGAS), another key molecule in innate immunity.[1][2][3]

Q2: What are the common applications of this compound in cell-based assays?

A2: this compound is primarily used in cell-based assays to investigate the role of IRAK4 in inflammatory and immune responses. Common applications include:

  • Studying the effects of IRAK4 inhibition on the production of cytokines (e.g., TNF-α, IL-6, IL-1β) in immune cells stimulated with TLR ligands like lipopolysaccharide (LPS).

  • Investigating the involvement of IRAK4 in the activation of downstream signaling pathways, such as the NF-κB and MAPK pathways.

  • Assessing the potential of IRAK4 inhibition as a therapeutic strategy for inflammatory diseases, autoimmune disorders, and certain types of cancer.

Q3: What is a good starting concentration for this compound in my cell-based assay?

A3: The optimal concentration of this compound can vary depending on the cell type, assay conditions, and the specific endpoint being measured. Based on its potent in vitro IC50, a good starting point for a dose-response experiment in a cell-based assay would be in the low nanomolar to low micromolar range. We recommend performing a dose-response curve from approximately 1 nM to 10 µM to determine the optimal concentration for your specific experimental setup. Refer to the data table below for more details.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid powder. For use in cell culture, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working solutions, ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Data Presentation

This compound Properties
PropertyValueReference
Target(s) IRAK4, cGAS[1][2][3]
IC50 (IRAK4) 2.8 nM[1][2][3]
IC50 (cGAS) 2.1 nM[1][2][3]
Solubility Soluble in DMSO[2]
Molecular Weight 340.37 g/mol [2]
Recommended Concentration Range for Cell-Based Assays
Cell TypeStimulusAssay ReadoutRecommended Concentration Range
Human PBMCsTLR agonists (e.g., R848)Cytokine Secretion (TNF-α, IL-6)10 nM - 5 µM
THP-1 (human monocytic)LPSCytokine Secretion (TNF-α, IL-1β)100 nM - 10 µM
RAW 264.7 (murine macrophage)LPSNitric Oxide Production, Cytokine mRNA1 µM - 50 µM
HUVEC (endothelial cells)LPSAdhesion Molecule Expression1 µM - 5 µM

Note: The recommended concentration ranges are based on typical values for IRAK4 inhibitors. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is essential to determine the cytotoxic effects of this compound on your cells and to establish a non-toxic working concentration range.

Materials:

  • Cells of interest (e.g., THP-1, RAW 264.7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Cytokine Production by ELISA

This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant following treatment with this compound and stimulation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • TLR ligand (e.g., LPS)

  • 24-well or 48-well cell culture plates

  • Commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α ELISA kit)

  • Microplate reader

Procedure:

  • Seed cells in a 24-well or 48-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of a TLR ligand (e.g., 100 ng/mL LPS) for a specified time (e.g., 6-24 hours).

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating and washing the plate.

    • Adding a detection antibody.

    • Incubating and washing the plate.

    • Adding a substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in each sample based on the standard curve.

Protocol 3: Western Blot Analysis of IRAK4 Signaling

This protocol allows for the analysis of the phosphorylation status of key proteins in the IRAK4 signaling pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • TLR ligand (e.g., LPS)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates.

  • Pre-treat with this compound or vehicle for 1-2 hours.

  • Stimulate with a TLR ligand for a short duration (e.g., 15-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Troubleshooting Guides

General Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No or weak inhibition of downstream signaling (e.g., cytokine production) 1. Inhibitor concentration is too low. 2. Inhibitor is inactive. 3. Stimulation is too strong. 4. Incorrect timing of pre-incubation or stimulation. 1. Perform a dose-response experiment to determine the optimal concentration.2. Use a fresh aliquot of the inhibitor. Ensure proper storage.3. Optimize the concentration of the stimulus (e.g., LPS).4. Optimize the pre-incubation time with the inhibitor and the stimulation time.
High background or variability in results 1. Cell health is poor. 2. Inconsistent cell seeding. 3. Contamination. 4. Assay variability. 1. Ensure cells are healthy and in the logarithmic growth phase.2. Be precise with cell counting and seeding.3. Check for mycoplasma or bacterial contamination.4. Include appropriate controls and perform replicates.
Unexpected cell death 1. Inhibitor cytotoxicity. 2. High DMSO concentration. 3. Prolonged incubation. 1. Perform a cell viability assay to determine the non-toxic concentration range.2. Ensure the final DMSO concentration is ≤ 0.1%.3. Optimize the incubation time for your experiment.
Specific Issue: Differentiating IRAK4 vs. cGAS Inhibition

Q: I am observing an effect with this compound, but I am unsure if it is due to IRAK4 or cGAS inhibition. How can I distinguish between the two?

A: This is an important consideration given the dual activity of this compound. Here are some strategies to differentiate between IRAK4 and cGAS-mediated effects:

  • Use of Different Stimuli:

    • IRAK4-dependent pathways are typically activated by TLR ligands (e.g., LPS for TLR4, R848 for TLR7/8) or IL-1β.

    • cGAS-dependent pathways are activated by the presence of cytosolic double-stranded DNA (dsDNA). You can introduce dsDNA into your cells via transfection.

    • By comparing the effect of this compound in response to these different stimuli, you can infer which pathway is being predominantly affected.

  • Orthogonal Approaches:

    • Use a more selective IRAK4 inhibitor: If available, compare the results obtained with this compound to those from a more selective IRAK4 inhibitor that does not target cGAS. If the effect is still observed, it is more likely mediated by IRAK4.

    • Use a cGAS inhibitor: Similarly, using a selective cGAS inhibitor can help to delineate the cGAS-mediated effects.

    • Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to specifically deplete IRAK4 or cGAS in your cells. If the effect of this compound is lost in the IRAK4 knockdown/knockout cells but not in the cGAS knockdown/knockout cells, this strongly suggests an on-target IRAK4 effect.

  • Analysis of Downstream Signaling:

    • IRAK4 inhibition will primarily affect the activation of NF-κB and MAPKs downstream of TLR/IL-1R signaling.

    • cGAS inhibition will block the production of cGAMP and the subsequent activation of STING, leading to the phosphorylation of IRF3 and the induction of type I interferons.

    • By analyzing these distinct downstream signaling events (e.g., via Western blot or reporter assays), you can determine which pathway is being modulated.

Mandatory Visualizations

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade IkappaB IκB IKK_complex->IkappaB Phosphorylation (leads to degradation) AP1 AP-1 MAPK_cascade->AP1 NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation AP1_nuc AP-1 AP1->AP1_nuc Translocation Gene_expression Pro-inflammatory Gene Expression NFkappaB_nuc->Gene_expression AP1_nuc->Gene_expression Irak4_IN_4 This compound Irak4_IN_4->IRAK4

Caption: IRAK4 Signaling Pathway and the point of inhibition by this compound.

Experimental_Workflow start Start prep_inhibitor Prepare this compound Stock (e.g., 10 mM in DMSO) start->prep_inhibitor cell_culture Culture Cells of Interest (e.g., THP-1, RAW 264.7) start->cell_culture cytotoxicity Determine Non-Toxic Concentration Range (Cell Viability Assay, e.g., MTT) prep_inhibitor->cytotoxicity cell_culture->cytotoxicity dose_response Perform Dose-Response Experiment cytotoxicity->dose_response pre_treat Pre-treat cells with a range of This compound concentrations dose_response->pre_treat stimulate Stimulate cells with TLR ligand (e.g., LPS) pre_treat->stimulate collect Collect supernatant and/or cell lysates stimulate->collect analyze Analyze Readouts collect->analyze cytokine Cytokine Measurement (ELISA) analyze->cytokine western Signaling Pathway Analysis (Western Blot) analyze->western end End cytokine->end western->end

Caption: Experimental workflow for optimizing this compound concentration in cell-based assays.

Troubleshooting_Decision_Tree start Problem: Unexpected Results with this compound no_effect No or weak inhibitory effect observed? start->no_effect cytotoxicity_q Is there unexpected cell death? start->cytotoxicity_q off_target_q Suspect off-target effects (IRAK4 vs cGAS)? start->off_target_q no_effect->cytotoxicity_q No check_conc Check inhibitor concentration. Perform dose-response. no_effect->check_conc Yes cytotoxicity_q->off_target_q No run_viability Perform cell viability assay (e.g., MTT) to find non-toxic range. cytotoxicity_q->run_viability Yes diff_stimuli Use distinct stimuli: TLR ligands (for IRAK4) vs. cytosolic dsDNA (for cGAS). off_target_q->diff_stimuli Yes check_reagents Verify inhibitor activity and stimulus potency. check_conc->check_reagents check_timing Optimize pre-incubation and stimulation times. check_reagents->check_timing check_dmso Ensure final DMSO concentration is low (≤ 0.1%). run_viability->check_dmso orthogonal_tools Use selective inhibitors or genetic knockdowns for IRAK4 and cGAS. diff_stimuli->orthogonal_tools downstream_analysis Analyze distinct downstream pathways: NF-κB/MAPK (IRAK4) vs. IRF3/IFNs (cGAS). orthogonal_tools->downstream_analysis

Caption: Troubleshooting decision tree for experiments using this compound.

References

overcoming resistance to Irak4-IN-4 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with IRAK4-IN-4.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Question: I am not observing the expected inhibitory effect of this compound on my cell line. What are the possible reasons and how can I troubleshoot this?

Answer:

Several factors can contribute to a lack of response to this compound. Follow these steps to identify the root cause:

Step 1: Verify Compound Integrity and Experimental Setup

  • Compound Quality: Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation.

  • Concentration and Dosage: Confirm that the concentration range used is appropriate for your cell line. We recommend performing a dose-response curve to determine the optimal concentration.

  • Cell Line Viability: Assess the general health and viability of your cell line. High passage numbers can lead to altered cellular responses.

  • Assay Controls: Ensure that your positive and negative controls are behaving as expected.

Step 2: Investigate Potential Resistance Mechanisms

If the initial checks do not resolve the issue, consider the possibility of intrinsic or acquired resistance. A primary mechanism of resistance to selective IRAK4 inhibitors is the compensatory activation of its paralog, IRAK1.

  • Assess IRAK1 Activation: A key indicator of this resistance mechanism is the phosphorylation of IRAK1. You can measure this using Western blotting.

  • Dual Inhibition Strategy: If IRAK1 activation is confirmed, consider a dual-inhibition approach using both an IRAK4 inhibitor and an IRAK1 inhibitor to overcome resistance.

Question: How can I confirm that IRAK1-mediated resistance is the cause of the reduced efficacy of this compound in my experiments?

Answer:

To confirm IRAK1-mediated resistance, you can perform the following experiments:

  • Western Blot for Phosphorylated IRAK1: Treat your cells with this compound and probe for phosphorylated IRAK1 (p-IRAK1) at key activation sites such as Thr209 and Thr387. An increase in p-IRAK1 levels upon IRAK4 inhibition suggests a compensatory activation of IRAK1.

  • Co-treatment with an IRAK1 Inhibitor: Perform a cell viability or functional assay where you treat the cells with this compound alone, an IRAK1 inhibitor alone, and a combination of both. If the combination treatment shows a significantly greater effect than either inhibitor alone, it strongly suggests that IRAK1 activity is compensating for IRAK4 inhibition.

  • IRAK1 Knockdown: Use siRNA or shRNA to specifically knockdown IRAK1 expression in your resistant cell line. If IRAK1 knockdown restores sensitivity to this compound, it confirms the role of IRAK1 in the resistance mechanism.

Question: My in vitro kinase assay with this compound is showing inconsistent results. What are some common pitfalls?

Answer:

Inconsistent results in in vitro kinase assays can arise from several factors:

  • Enzyme Quality: Ensure the recombinant IRAK4 enzyme is active and has not undergone multiple freeze-thaw cycles.

  • ATP Concentration: The concentration of ATP can significantly impact inhibitor IC50 values. Use an ATP concentration that is close to the Km of the enzyme for more physiologically relevant results.

  • Assay Buffer Components: Components in the assay buffer, such as detergents or salts, can interfere with the assay. Ensure your buffer composition is optimized for IRAK4 activity.

  • DMSO Concentration: If your inhibitor is dissolved in DMSO, ensure the final concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.

  • Plate Reader Settings: For luminescence-based assays, ensure the plate reader is set to the correct mode (luminescence) and that the integration time is optimized.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the kinase activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] By binding to the ATP-binding pocket of IRAK4, this compound prevents the phosphorylation of its downstream substrates, thereby blocking the activation of NF-κB and MAPK signaling cascades and the subsequent production of pro-inflammatory cytokines.[1][3]

What is the role of IRAK4's scaffolding function, and is it affected by this compound?

Besides its kinase activity, IRAK4 also has an essential scaffolding function, facilitating the formation of the Myddosome complex by bringing together MyD88 and other IRAK family members like IRAK1 and IRAK2.[4][5] this compound, as an ATP-competitive inhibitor, primarily targets the kinase function. While it may not directly disrupt the Myddosome complex, inhibiting the kinase activity can affect the stability and signaling output of the complex.[5]

What are the known resistance mechanisms to selective IRAK4 inhibitors?

The most well-documented mechanism of resistance to selective IRAK4 inhibitors is the compensatory activation and overexpression of IRAK1.[6] In some cellular contexts, when IRAK4 kinase activity is inhibited, IRAK1 can take over the signaling role, leading to continued downstream activation of NF-κB and other inflammatory pathways.[6]

Are there potential off-target effects of this compound that I should be aware of?

While this compound is designed to be selective for IRAK4, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. It is crucial to profile the inhibitor against a panel of kinases to understand its selectivity. Some IRAK4 inhibitors have been noted to have activity against other kinases.

Experimental Protocols

Cell Viability Assay to Determine Resistance

This protocol can be used to assess the sensitivity of your cell line to this compound and to test for the reversal of resistance with an IRAK1 inhibitor.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • IRAK1 inhibitor (optional)

  • MTS, MTT, or CCK-8 reagent

  • Plate reader

Procedure:

  • Seed cells at an appropriate density (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[6]

  • Prepare serial dilutions of this compound and, if applicable, the IRAK1 inhibitor in complete culture medium.

  • Remove the overnight culture medium and add the medium containing the inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a predetermined time (e.g., 72 hours) at 37°C and 5% CO2.[6]

  • Add the cell viability reagent (e.g., 20 µL of MTS reagent) to each well and incubate for 1-4 hours at 37°C.[3][6]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.[6]

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phosphorylated IRAK1

This protocol is for detecting the activation of IRAK1 as a potential resistance mechanism.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IRAK1 (Thr209 or Thr387), anti-total IRAK1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.

  • Lyse the cells on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-IRAK1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total IRAK1 and the loading control to normalize the data.

Co-Immunoprecipitation of IRAK4 and MyD88

This protocol can be used to investigate the interaction between IRAK4 and MyD88 within the Myddosome complex.

Materials:

  • Cell line of interest

  • Co-IP lysis buffer

  • Anti-IRAK4 antibody or anti-MyD88 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western blotting: anti-IRAK4, anti-MyD88

Procedure:

  • Lyse cells with a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-IRAK4) overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against IRAK4 and MyD88.

Data Presentation

Table 1: Representative Kinase Assay Conditions for IRAK4

ParameterCondition 1Condition 2
Enzyme Concentration 1.25 nM[3]7.5 nM
Substrate Synthesized IRAK1 peptide[3]Myelin Basic Protein (MBP)
ATP Concentration 62.5 µM[3]10 µM
Incubation Time 90 minutes[3]60 minutes
Temperature Not specifiedRoom Temperature
Detection Method ADP-Glo (Luminescence)Transcreener ADP² (FP)

Visualizations

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_myddosome Myddosome Complex cluster_downstream Downstream Signaling cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression AP1->Gene_Expression IRAK4_IN_4 This compound IRAK4_IN_4->IRAK4 Inhibition

Caption: The IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Troubleshooting_Workflow Start No effect of This compound observed Check_Compound Step 1: Verify Compound and Experimental Setup Start->Check_Compound Problem_Solved1 Problem Resolved Check_Compound->Problem_Solved1 Issue Found Investigate_Resistance Step 2: Investigate Potential Resistance Check_Compound->Investigate_Resistance No Issue Found Western_pIRAK1 Western Blot for p-IRAK1 Investigate_Resistance->Western_pIRAK1 pIRAK1_Increased p-IRAK1 Increased? Western_pIRAK1->pIRAK1_Increased Consider_Other Consider other resistance mechanisms or experimental issues pIRAK1_Increased->Consider_Other No Confirm_Resistance Step 3: Confirm IRAK1-mediated Resistance pIRAK1_Increased->Confirm_Resistance Yes Dual_Inhibition Co-treat with IRAK1 inhibitor Confirm_Resistance->Dual_Inhibition Synergy_Observed Synergistic effect? Dual_Inhibition->Synergy_Observed Synergy_Observed->Consider_Other No Resistance_Confirmed IRAK1-mediated resistance confirmed Synergy_Observed->Resistance_Confirmed Yes

Caption: A workflow for troubleshooting lack of this compound efficacy.

Resistance_Mechanism cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell IRAK4_S IRAK4 Downstream_S Downstream Signaling IRAK4_S->Downstream_S Apoptosis_S Apoptosis / Inhibition of Proliferation Downstream_S->Apoptosis_S IRAK4_IN_4_S This compound IRAK4_IN_4_S->IRAK4_S IRAK4_R IRAK4 Downstream_R Downstream Signaling IRAK4_R->Downstream_R IRAK1_R IRAK1 (Compensatory Activation) IRAK1_R->Downstream_R Survival_R Cell Survival / Proliferation Downstream_R->Survival_R IRAK4_IN_4_R This compound IRAK4_IN_4_R->IRAK4_R IRAK4_IN_4_R->IRAK1_R No Inhibition

Caption: IRAK1 compensatory activation as a resistance mechanism to this compound.

References

Irak4-IN-4 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IRAK4-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.

FAQs

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and cyclic GMP-AMP synthase (cGAS).[1][2] It exhibits inhibitory activity in the nanomolar range for both targets.

Q2: What is the mechanism of action of IRAK4?

A2: IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[3][4] Upon receptor stimulation, IRAK4 is recruited to the receptor complex by the adaptor protein MyD88, where it becomes activated and phosphorylates downstream substrates, including IRAK1.[5] This initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[5]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1][2] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[1][2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.[1]

Q4: What is the solubility of this compound?

A4: this compound is soluble in DMSO at a concentration of 68 mg/mL (199.78 mM) and in ethanol.[1] It is insoluble in water.[1] For in vivo studies, specific formulation protocols are available.[1][2]

Troubleshooting Guide

Issue 1: High Variability in IC50 Values
Potential Cause Solution
Compound Stability and Solubility Ensure fresh, anhydrous DMSO is used for preparing stock solutions as moisture can reduce solubility.[1][6] For cell-based assays, ensure the final DMSO concentration is consistent across all wells and does not exceed 1%, as higher concentrations can be toxic to cells.[7] If precipitation is observed in the media, consider using a lower concentration or a different formulation. Sonication may be recommended for dissolving the compound in DMSO.[2]
Assay Conditions Kinase assays are sensitive to ATP concentration. IC50 values will be higher at ATP concentrations significantly above the Km for ATP. Report the ATP concentration used in your assay. For biochemical assays, ensure that the enzyme concentration and incubation time are within the linear range of the assay.[8][9]
Cell-based Assay Parameters Cell density, passage number, and stimulation conditions (e.g., ligand concentration, incubation time) can all contribute to variability. Standardize these parameters across experiments. The choice of cell line can also significantly impact results, as IRAK4 expression and pathway activation can vary.
Off-Target Effects This compound also inhibits cGAS.[1][2] Consider the potential contribution of cGAS inhibition to your experimental outcome, especially in cell types where this pathway is active.
Inconsistent Cytokine Inhibition Some IRAK4 inhibitors have shown inconsistent inhibition of different cytokines.[10] This could be due to scaffold-dependent effects or differential regulation of cytokine production. It may be beneficial to measure a panel of relevant cytokines.
Issue 2: Low or No Inhibitory Activity
Potential Cause Solution
Compound Degradation Verify the integrity of your this compound stock. Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to degradation.[1][11]
Inactive Enzyme or Pathway In biochemical assays, confirm the activity of the recombinant IRAK4 enzyme using a known potent inhibitor like staurosporine as a positive control.[12] In cell-based assays, ensure that the IRAK4 pathway is activated by the chosen stimulus (e.g., LPS, R848, IL-1β) by measuring the phosphorylation of downstream targets or cytokine production in the absence of the inhibitor.
Incorrect Assay Setup Review the experimental protocol for errors in reagent concentrations, incubation times, or detection methods. Refer to established protocols for IRAK4 kinase assays.[7][8][12]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
IRAK4Cell-free assay2.8[1]
cGASCell-free assay2.1[1]

Table 2: Comparison of IC50 Values for Different IRAK4 Inhibitors (for reference)

InhibitorTargetAssay TypeIC50 (nM)Reference
This compoundIRAK4Cell-free2.8[1]
IRAK-4 protein kinase inhibitor 2IRAK4Enzyme activity4000[6]
BAY-1834845IRAK4In vitro kinase3.55
PF-06650833IRAK4In vitro kinase0.52

Experimental Protocols

Biochemical IRAK4 Kinase Assay (Example Protocol)

This protocol is a generalized example based on common components of IRAK4 kinase assays.[7][8][9][12]

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)[12]

  • ATP

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)[7][8]

  • This compound

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phosphospecific antibody)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Then, dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%).[7]

  • In a microplate, add the diluted this compound or vehicle control.

  • Add the IRAK4 enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km for ATP for accurate IC50 determination.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the assay (e.g., 30-60 minutes).[8][9]

  • Stop the reaction by adding a stop solution (e.g., EDTA) or as per the detection kit's instructions.

  • Add the detection reagent and incubate as required.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for IRAK4 Inhibition (Example Protocol)

This protocol describes a general method to assess the effect of this compound on cytokine production in a cell line like THP-1 monocytes or primary human peripheral blood mononuclear cells (PBMCs).

Materials:

  • THP-1 cells or PBMCs

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the diluted this compound or vehicle control for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with a TLR agonist at a concentration known to induce a robust cytokine response.

  • Incubate the cells for a period sufficient for cytokine production (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of cytokine production at each concentration of this compound and determine the IC50 value.

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription AP1 AP-1 MAPK->AP1 Activation AP1->Cytokines Transcription IRAK4_IN_4 This compound IRAK4_IN_4->IRAK4

Caption: Simplified IRAK4 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound_Prep Prepare this compound dilutions Treatment Pre-treat with this compound Compound_Prep->Treatment Cell_Prep Seed cells / Prepare enzyme Cell_Prep->Treatment Stimulation Stimulate with TLR agonist (for cell-based assay) Treatment->Stimulation Incubation Incubate Stimulation->Incubation Detection Measure signal (e.g., Luminescence, ELISA) Incubation->Detection Analysis Data analysis (IC50 determination) Detection->Analysis

Caption: General experimental workflow for this compound testing.

References

Technical Support Center: Refining IRAK4-IN-4 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of IRAK4-IN-4. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with a reported IC50 of 2.8 nM.[1] It also exhibits inhibitory activity against cyclic GMP-AMP synthase (cGAS) with an IC50 of 2.1 nM.[1] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are key components of the innate immune system.[2] By inhibiting IRAK4, this compound blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, making it a valuable tool for studying and potentially treating inflammatory and autoimmune diseases.[2][3]

Q2: What are the chemical properties and solubility of this compound?

A2: this compound is a hydrophobic molecule. Its solubility is limited in aqueous solutions. It is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo applications, a co-solvent formulation is necessary to achieve a suitable concentration for administration.

Q3: What is a recommended formulation for in vivo delivery of this compound?

A3: A commonly recommended formulation for this compound in animal studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] The maximum achievable concentration in this vehicle is approximately 2 mg/mL.[1] It is crucial to prepare this formulation by sequentially adding and dissolving the components, and sonication may be required to aid dissolution.[1]

Q4: What are some common in vivo models where IRAK4 inhibitors have been evaluated?

A4: IRAK4 inhibitors have been successfully evaluated in various preclinical models of disease, including:

  • LPS-induced systemic inflammation: This model is used to assess the acute anti-inflammatory effects of IRAK4 inhibitors.[4][5]

  • Collagen-induced arthritis (CIA): This is a widely used model for rheumatoid arthritis to evaluate the therapeutic potential of anti-inflammatory compounds.[6]

  • Diffuse Large B-Cell Lymphoma (DLBCL) Xenografts: These models are used to study the anti-cancer efficacy of IRAK4 inhibitors in hematological malignancies.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound in the formulation upon standing or dilution. Poor solubility of the compound in the aqueous component of the vehicle.- Ensure the final DMSO concentration is appropriate for the route of administration and animal model (typically ≤10% for mice).- Prepare the formulation fresh before each use.- Gently warm the solution and sonicate to aid dissolution.- Filter the final formulation through a 0.22 µm syringe filter to remove any micro-precipitates.
Animal shows signs of distress or toxicity after injection (e.g., lethargy, ruffled fur). Vehicle toxicity, particularly from DMSO or Tween 80 at high concentrations or rapid injection rates. Off-target effects of the compound.- Reduce the concentration of DMSO and/or Tween 80 in the formulation if possible.- Administer the injection more slowly.- Include a vehicle-only control group to assess the effects of the formulation itself.- Perform a dose-response study to identify the maximum tolerated dose (MTD).
Inconsistent or lack of efficacy in the animal model. Suboptimal dosing, poor bioavailability, or rapid metabolism of the compound. Improper preparation or administration of the compound.- Increase the dose or dosing frequency based on preliminary pharmacokinetic data if available.- Consider a different route of administration (e.g., oral gavage vs. intraperitoneal injection).- Ensure the formulation is homogenous and the correct volume is administered accurately.- Verify the activity of your batch of this compound in an in vitro assay before starting in vivo experiments.
Difficulty in achieving a homogenous suspension for oral gavage. Hydrophobic nature of the compound.- For oral administration, consider preparing a suspension using 0.5% carboxymethylcellulose sodium (CMC-Na).[1]

Quantitative Data Summary

ParameterValueReference
This compound IC50 (IRAK4) 2.8 nM[1]
This compound IC50 (cGAS) 2.1 nM[1]
Solubility in DMSO 24 mg/mL (70.51 mM)[1]
Recommended In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[1]
Max Concentration in Formulation 2 mg/mL (5.88 mM)[1]

Note: Specific in vivo dosage, pharmacokinetic, and toxicity data for this compound are not extensively published. The following data for other IRAK4 inhibitors are provided for reference.

Compound Animal Model Dose Range Pharmacokinetic Profile Reference
KT-474 (degrader) MouseNot specifiedCmax at 2 hours, measurable up to 24 hours
PF-06650833 Healthy Humans30-750 mgFavorable safety and pharmacokinetic profile[7]
IRAK4-IN-1 Rat3, 10, 30, 100 mg/kg (p.o.)High bioavailability (73%), low clearance, half-life of 1.3 h[8]

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile, conical tubes

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder in a sterile conical tube.

  • Add the required volume of DMSO to the tube to achieve the desired final concentration in the total formulation volume (e.g., for a 10% DMSO formulation, add 10% of the final volume as DMSO).

  • Vortex or sonicate the mixture until the this compound is completely dissolved in the DMSO.

  • Sequentially add the required volume of PEG300 (40% of the final volume). Mix thoroughly after addition.

  • Add the required volume of Tween 80 (5% of the final volume). Mix thoroughly.

  • Finally, add the required volume of sterile saline (45% of the final volume) to reach the final desired volume.

  • Vortex the final solution thoroughly. If any cloudiness or precipitation is observed, gently warm the solution and sonicate until it becomes clear.

  • It is recommended to prepare the formulation fresh before each administration.

Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound formulation

  • Vehicle control formulation

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized tubes)

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Prepare the this compound formulation and the vehicle control as described in Protocol 1.

  • Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before LPS challenge (e.g., 1 hour).

  • Prepare a solution of LPS in sterile saline.

  • Induce systemic inflammation by injecting mice with LPS (e.g., 1 mg/kg, intraperitoneally).[9]

  • At a specified time point after LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture under anesthesia.

  • Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA kits according to the manufacturer's instructions.

  • Compare cytokine levels between the vehicle-treated and this compound-treated groups to assess the anti-inflammatory efficacy of the compound.

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs (p38, JNK) TAK1->MAPKs NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Gene Transcription MAPKs->Inflammatory_Cytokines Gene Transcription IRAK4_IN_4 This compound IRAK4_IN_4->IRAK4

Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.

Troubleshooting_Workflow Start Start: In Vivo Experiment with this compound Problem Problem Encountered? Start->Problem Precipitation Precipitation in Formulation? Problem->Precipitation Yes End Continue Experiment Problem->End No Toxicity Animal Toxicity Observed? Precipitation->Toxicity No Solution_Precipitation Solution: - Prepare fresh - Sonicate/Warm - Filter Precipitation->Solution_Precipitation Yes Efficacy Lack of Efficacy? Toxicity->Efficacy No Solution_Toxicity Solution: - Reduce DMSO/Tween 80 - Slower injection - MTD study Toxicity->Solution_Toxicity Yes Solution_Efficacy Solution: - Increase dose/frequency - Change route - Verify compound activity Efficacy->Solution_Efficacy Yes Efficacy->End No Solution_Precipitation->End Solution_Toxicity->End Solution_Efficacy->End

Caption: Troubleshooting Workflow for this compound In Vivo Delivery.

References

Technical Support Center: Synthesis of Irak4-IN-4 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Irak4-IN-4 and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of IRAK4 inhibitors.

IRAK4 Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway. It acts downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of NF-κB and MAPK pathways, and subsequent production of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Activation TAK1->MAPK NF_kB NF-κB Activation IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines MAPK->Cytokines Irak4_IN_4 This compound Derivatives Irak4_IN_4->IRAK4

Caption: Simplified IRAK4 signaling pathway and the inhibitory action of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the core chemical scaffold of this compound?

A1: this compound is a potent inhibitor of both IRAK4 and cyclic GMP-AMP synthase (cGAS)[1]. Its chemical structure is based on a 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core.

Q2: What are the key synthetic steps for preparing this compound derivatives?

A2: The synthesis of this compound derivatives generally involves three main stages:

  • Synthesis of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core: This heterocyclic system can be synthesized through various methods, often starting from substituted pyridine dicarboxylic acids or their derivatives.

  • Preparation of the substituted benzoyl chloride: This involves the chlorination of the corresponding benzoic acid or benzaldehyde.

  • Amide bond formation: The final step is the coupling of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione intermediate with the substituted benzoyl chloride.

Q3: What are some common challenges in the synthesis of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core?

A3: Challenges in synthesizing this core heterocycle can include low yields, difficulty in purification due to its polar nature, and potential side reactions during cyclization. The choice of starting materials and reaction conditions is crucial for a successful synthesis.

Q4: Are there any known side reactions to be aware of during the amide coupling step?

A4: Yes, when using coupling reagents like HATU or HBTU, a potential side reaction is the guanyidinylation of the amine starting material, which can reduce the yield of the desired amide product. Careful control of stoichiometry and reaction conditions can minimize this side reaction.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Core
Potential Cause Troubleshooting Suggestion
Incomplete cyclization- Increase reaction temperature or time. - Use a different solvent with a higher boiling point. - Consider using a microwave reactor to improve reaction kinetics.
Decomposition of starting materials or product- Lower the reaction temperature and extend the reaction time. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Poor solubility of reactants- Screen different solvents or solvent mixtures. - Use a phase-transfer catalyst if applicable.
Problem 2: Difficulty in the Preparation of Substituted Benzoyl Chlorides
Potential Cause Troubleshooting Suggestion
Incomplete conversion of benzoic acid- Use a stronger chlorinating agent (e.g., oxalyl chloride instead of thionyl chloride). - Add a catalytic amount of DMF. - Increase the reaction temperature.
Degradation of the product- Use milder reaction conditions if the substituents are sensitive. - Purify the product immediately after the reaction is complete.
Presence of residual acid- Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.
Problem 3: Low Yield or Impurities in the Final Amide Coupling Step
Potential Cause Troubleshooting Suggestion
Inefficient coupling- Use a more efficient coupling reagent such as HATU, HCTU, or T3P. - Optimize the base used (e.g., DIPEA, triethylamine). - Ensure all reagents and solvents are anhydrous.
Side reactions (e.g., guanyidinylation)- Add the amine component slowly to the pre-activated carboxylic acid. - Avoid using a large excess of the coupling reagent.
Epimerization (if chiral centers are present)- Perform the reaction at a lower temperature. - Use an additive like HOBt or OxymaPure® to suppress racemization.
Problem 4: Challenges in Purification of the Final Product
Potential Cause Troubleshooting Suggestion
High polarity of the compound- Use reversed-phase chromatography with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid. - Consider using hydrophilic interaction liquid chromatography (HILIC). - For basic compounds, chromatography on alumina may be more effective than silica gel.
Streaking on TLC and column chromatography- Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent to improve peak shape.
Difficulty in crystallization- Screen a wide range of solvents and solvent mixtures. - Try techniques such as slow evaporation, vapor diffusion, or seeding with a small crystal of the pure product.

Experimental Protocols

Proposed Synthetic Workflow for this compound

The following is a proposed synthetic workflow for this compound based on its chemical structure and common synthetic methodologies for similar compounds.

experimental_workflow cluster_0 Core Synthesis cluster_1 Side Chain Synthesis cluster_2 Final Coupling and Purification start_A Substituted Pyridine Dicarboxylic Acid step_A1 Anhydride Formation start_A->step_A1 intermediate_A Pyridine Dicarboxylic Anhydride step_A1->intermediate_A step_A2 Imide Formation (with amine R-NH2) intermediate_A->step_A2 product_A 1H-pyrrolo[3,4-c]pyridine- 1,3(2H)-dione Intermediate step_A2->product_A step_C1 Amide Coupling (e.g., HATU, DIPEA) product_A->step_C1 start_B Substituted Benzoic Acid step_B1 Chlorination (e.g., SOCl2 or (COCl)2) start_B->step_B1 product_B Substituted Benzoyl Chloride step_B1->product_B product_B->step_C1 step_C2 Work-up and Purification (HPLC) step_C1->step_C2 final_product This compound Derivative step_C2->final_product

Caption: Proposed synthetic workflow for the preparation of this compound derivatives.

Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. The provided information is based on publicly available data and general chemical principles. Users should always consult original research articles and patents and conduct their own risk assessments before undertaking any chemical synthesis.

References

Technical Support Center: Irak4-IN-4 Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Irak4-IN-4 inhibitor in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] By binding to the ATP-binding pocket of the IRAK4 enzyme, it prevents the transfer of a phosphate group from ATP to its substrates, thereby inhibiting downstream signaling pathways.[2][3]

Q2: What is the reported IC50 value for this compound?

A2: The IC50 value for this compound has been reported to be approximately 2.8 nM in biochemical assays.[4][5] It is important to note that this value can vary depending on the specific experimental conditions, such as ATP concentration.[6]

Q3: Can I use this compound to inhibit other kinases?

A3: While this compound is a potent IRAK4 inhibitor, it has also been shown to inhibit cyclic GMP-AMP synthase (cGAS) with a similar potency (IC50 of 2.1 nM).[4][7] It is crucial to consider this off-target activity when interpreting experimental results. For comprehensive selectivity data, it is recommended to perform a kinase panel screening.[8]

Q4: What is the recommended solvent for dissolving this compound?

A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[7] Ensure that the final DMSO concentration in the kinase assay is kept low (typically ≤1%) to avoid potential inhibitory effects on the enzyme.[9][10]

Q5: How should I store the this compound stock solution?

A5: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Signal 1. Enzyme Autophosphorylation: IRAK4 may exhibit autophosphorylation, leading to a high background signal.[12] 2. Contaminated Reagents: Buffers, ATP, or substrate may be contaminated with ATP or other substances that interfere with the assay readout. 3. Non-specific Antibody Binding: If using an antibody-based detection method, the antibody may be binding non-specifically.1. Optimize the enzyme concentration and incubation time to be within the linear range of the assay.[12] 2. Use fresh, high-quality reagents. Prepare fresh buffers for each experiment. 3. Include a no-enzyme control to determine the background from non-enzymatic sources. Include a no-primary antibody control to assess non-specific binding of the secondary antibody.
Low or No Signal 1. Inactive Enzyme: The IRAK4 enzyme may have lost activity due to improper storage or handling.[11] 2. Suboptimal Assay Conditions: The buffer pH, salt concentration, or temperature may not be optimal for IRAK4 activity.[13] 3. Incorrect ATP Concentration: The ATP concentration may be too high, leading to rapid substrate depletion, or too low, limiting the reaction rate. The Km of IRAK4 for ATP is reported to be 13.6 µM.[11][13] 4. Degraded Substrate: The peptide or protein substrate may have degraded.1. Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a known potent inhibitor as a positive control. 2. Refer to the manufacturer's datasheet for the optimal buffer conditions. A typical buffer is 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[14] 3. Determine the Km of ATP for your specific enzyme lot and assay conditions. Running the assay at or near the Km for ATP is generally recommended for inhibitor screening.[6] 4. Use a fresh aliquot of the substrate.
Inconsistent or Irreproducible Results 1. Inhibitor Precipitation: this compound may precipitate out of solution at higher concentrations, especially in aqueous buffers. 2. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. 3. Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect the reaction. 4. Variable DMSO Concentration: Inconsistent final DMSO concentrations across wells can affect enzyme activity.[15]1. Visually inspect the inhibitor dilutions for any signs of precipitation. If necessary, prepare fresh dilutions. Consider the solubility of this compound in your assay buffer.[7] 2. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a larger volume of a master mix. 3. Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or water to minimize evaporation. 4. Ensure that the final DMSO concentration is the same in all wells, including controls.[10]
IC50 Value Higher Than Expected 1. High ATP Concentration: In an ATP-competitive assay, a high concentration of ATP will compete with the inhibitor, leading to a higher apparent IC50 value.[1][6] 2. Inactive Inhibitor: The this compound compound may have degraded. 3. Incorrect Enzyme or Substrate Concentration: Using too high a concentration of enzyme or substrate can affect the IC50 determination.1. Perform the assay at an ATP concentration close to the Km value of IRAK4 for ATP.[11][13] This will provide a more accurate determination of the inhibitor's potency. 2. Use a fresh aliquot of the inhibitor. Confirm the identity and purity of the compound if possible. 3. Optimize the enzyme and substrate concentrations to ensure the assay is in the linear range and follows Michaelis-Menten kinetics.

Data Presentation

Table 1: IC50 Values of Selected IRAK4 Inhibitors in Biochemical Assays

InhibitorIC50 (nM)Assay ConditionsReference
This compound 2.8Cell-free assay[4][7]
PF-066508330.52In vitro kinase assay[16]
Another IRAK4 Inhibitor3.55In vitro kinase assay[16]
StaurosporineVariesVaries[11]

Note: IC50 values are highly dependent on assay conditions, particularly the ATP concentration.

Experimental Protocols

Detailed Methodology for a Standard IRAK4 Kinase Assay

This protocol is a general guideline and should be optimized for your specific experimental setup.

1. Reagent Preparation:

  • 10X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM β-glycerophosphate, 1 mM Na₃VO₄, 20 mM DTT. Store at -20°C.

  • 1X Kinase Buffer: Dilute the 10X Kinase Buffer with sterile deionized water. Prepare fresh before use.

  • ATP Stock Solution (10 mM): Dissolve ATP in sterile deionized water. Aliquot and store at -20°C.

  • Substrate Stock Solution: Prepare a stock solution of the chosen substrate (e.g., Myelin Basic Protein (MBP) at 1 mg/mL or a specific peptide substrate) in an appropriate buffer. Aliquot and store at -80°C.

  • This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Store at -20°C.

  • IRAK4 Enzyme: Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Assay Procedure (96-well plate format):

  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO.

    • Further dilute the DMSO serial dilutions into 1X Kinase Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Prepare Master Mix (for all wells except inhibitor wells):

    • In a single tube, prepare a master mix containing 1X Kinase Buffer, the desired final concentration of ATP (e.g., 10 µM), and the desired final concentration of the substrate (e.g., 0.1 µg/µL MBP).[12]

  • Set up the Assay Plate:

    • Blank wells (no enzyme): Add 1X Kinase Buffer and substrate.

    • Positive control wells (no inhibitor): Add 1X Kinase Buffer, substrate, and IRAK4 enzyme.

    • Inhibitor wells: Add the diluted this compound solutions.

    • Add the appropriate volume of the Master Mix to all wells.

  • Initiate the Kinase Reaction:

    • Add the IRAK4 enzyme to the positive control and inhibitor wells to start the reaction. The final reaction volume is typically 25-50 µL.

    • The optimal enzyme concentration should be determined empirically but is often in the range of 5-10 nM.[12]

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.[12]

  • Stop the Reaction:

    • Stop the reaction by adding an equal volume of a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).

  • Detection:

    • Detect the amount of phosphorylated substrate using a suitable method, such as:

      • ADP-Glo™ Kinase Assay (Promega): Measures ADP production via a luciferase-based system.[9]

      • LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): A FRET-based assay.[14]

      • HTScan™ IRAK4 Kinase Assay Kit (Cell Signaling Technology): An ELISA-based method.[11]

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis:

    • Subtract the background signal (from blank wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response MAPK->Inflammatory_Response Irak4_IN_4 This compound Irak4_IN_4->IRAK4 Inhibits

Caption: IRAK4 signaling pathway and the point of inhibition by this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Reagent Preparation (Buffer, ATP, Substrate) Plate_Setup Plate Setup (Controls & Inhibitor) Reagent_Prep->Plate_Setup Inhibitor_Dilution This compound Serial Dilution Inhibitor_Dilution->Plate_Setup Add_Enzyme Initiate Reaction (Add IRAK4) Plate_Setup->Add_Enzyme Incubation Incubation (30°C, 30-60 min) Add_Enzyme->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Signal Detection (e.g., Luminescence) Stop_Reaction->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis

Caption: General experimental workflow for an this compound kinase assay.

References

Validation & Comparative

A Comparative Guide to IRAK4 Inhibitors: Irak4-IN-4 Versus Leading Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in the innate immune signaling pathways, making it a compelling target for therapeutic intervention in a range of inflammatory diseases, autoimmune disorders, and cancers. The landscape of IRAK4 inhibitors is rapidly evolving, with several candidates demonstrating potent and selective activity. This guide provides an objective comparison of Irak4-IN-4 with other prominent IRAK4 inhibitors: Zimlovisertib (PF-06650833), Emavusertib (CA-4948), and Zabedosertib (BAY-1834845), supported by available experimental data.

At a Glance: Key IRAK4 Inhibitors

CompoundDeveloper/OriginKey Distinctions
This compound Patent CN107163044APotent dual inhibitor of IRAK4 and cyclic GMP-AMP synthase (cGAS)[1].
Zimlovisertib (PF-06650833) PfizerHighly potent and selective, with extensive clinical development for rheumatoid arthritis and other inflammatory diseases[2].
Emavusertib (CA-4948) Curis, Inc.Orally bioavailable inhibitor of IRAK4 and FLT3 with demonstrated anti-tumor activity in hematologic malignancies[3].
Zabedosertib (BAY-1834845) BayerSelective, orally active IRAK4 inhibitor with demonstrated anti-inflammatory properties in preclinical models[4][5].

Performance Comparison: Potency and Selectivity

A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity over other kinases to minimize off-target effects.

Table 1: In Vitro Potency of IRAK4 Inhibitors

InhibitorTargetIC50 (nM)Assay Type
This compound IRAK4 2.8 Not Specified
cGAS2.1Not Specified
Zimlovisertib (PF-06650833) IRAK4 0.2 Cell-free assay
IRAK42.4PBMC assay
Emavusertib (CA-4948) IRAK4 57 Not Specified
FLT3Potent InhibitionNot Specified
Zabedosertib (BAY-1834845) IRAK4 3.55 Not Specified

Note: Direct comparison of IC50 values should be approached with caution due to variations in assay conditions.

Selectivity Profile:

  • This compound: A significant characteristic of this compound is its potent inhibition of both IRAK4 and cGAS[1][6]. This dual activity could be beneficial in certain therapeutic contexts but also represents a potential for off-target effects that need to be considered. A broad kinome selectivity profile for this compound is not publicly available.

  • Zimlovisertib (PF-06650833): This inhibitor has been profiled against a large panel of kinases and has demonstrated high selectivity for IRAK4.

  • Emavusertib (CA-4948): Emavusertib is a dual inhibitor of IRAK4 and FMS-like tyrosine kinase 3 (FLT3)[3][7]. It is reported to be over 500-fold more selective for IRAK4 compared to IRAK1[3]. In a panel of 329 kinases, significant activity (≥50% inhibition at 1 µM) was also observed against CLK1, CLK2, CLK4, DYRK1A, DYRK1B, TrkA, TrkB, Haspin, and NEK11[8].

Preclinical In Vivo Performance

In vivo studies are crucial for evaluating the therapeutic potential of these inhibitors.

Table 2: Summary of In Vivo Preclinical Data

InhibitorAnimal ModelKey Findings
This compound No publicly available data-
Zimlovisertib (PF-06650833) Rat Collagen-Induced Arthritis (CIA)Protected rats from CIA[2].
Mouse Pristane-Induced and MRL/lpr Lupus ModelsReduced circulating autoantibody levels[2].
LPS-induced TNF-α in ratsSignificantly inhibited LPS-induced TNF-α in a dose-dependent manner.
Emavusertib (CA-4948) OCI-Ly3 DLBCL mouse xenograft modelReduced tumor volume.
Mouse models of FLT3-wt and FLT3-mutated AMLDemonstrated antileukemic activity[9].
Zabedosertib (BAY-1834845) LPS-induced ARDS in micePrevented lung injury and reduced inflammation[5].
IL-1β, LPS, and Imiquimod-induced inflammation modelsInhibited inflammation in a dose-dependent manner[5].

Note: The lack of publicly available in vivo data for this compound is a significant limitation in this comparison.

Pharmacokinetic Properties

The pharmacokinetic profiles of these inhibitors are critical for their clinical utility.

Table 3: Pharmacokinetic Parameters

InhibitorParameterValueSpecies
This compound No publicly available data--
Zimlovisertib (PF-06650833) Oral BioavailabilityOrally activeRat
Renal Clearance14-23 mL/min (<1% of dose recovered unchanged in urine)Human
Emavusertib (CA-4948) Oral BioavailabilityOrally bioavailable-
DosingEvaluated at 200 mg to 500 mg BID in clinical trials[10].Human
Zabedosertib (BAY-1834845) Oral BioavailabilityOrally active-

Signaling Pathways and Experimental Workflows

To visualize the context of IRAK4 inhibition and the methodologies used for evaluation, the following diagrams are provided.

IRAK4_Signaling_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines Transcription Inhibitor IRAK4 Inhibitors (e.g., this compound) Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway.

Kinase_Assay_Workflow cluster_0 Biochemical Kinase Assay Recombinant_IRAK4 Recombinant IRAK4 Enzyme Incubation Incubation Recombinant_IRAK4->Incubation Substrate Peptide Substrate + [γ-32P]ATP Substrate->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection IC50 IC50 Determination Detection->IC50

Caption: General workflow for an in vitro kinase assay.

In_Vivo_Efficacy_Model cluster_1 LPS-Induced Cytokine Release Model Mice Mice Dosing Administer IRAK4 Inhibitor or Vehicle (Oral) Mice->Dosing LPS_Challenge LPS Injection (i.p.) Dosing->LPS_Challenge Blood_Collection Blood Collection (e.g., 1.5-2h post-LPS) LPS_Challenge->Blood_Collection Cytokine_Analysis Measure Serum Cytokines (e.g., TNF-α, IL-6) by ELISA Blood_Collection->Cytokine_Analysis Efficacy Determine % Inhibition of Cytokine Release Cytokine_Analysis->Efficacy

Caption: Workflow for an LPS-induced cytokine release model.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results.

1. IRAK4 Kinase Activity Assay (Biochemical)

This protocol is a generalized method for determining the in vitro potency of an IRAK4 inhibitor.

  • Reagents and Materials:

    • Recombinant human IRAK4 enzyme.

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).

    • ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, unlabeled ATP).

    • IRAK4 peptide substrate (e.g., a peptide containing a known IRAK4 phosphorylation site).

    • Test inhibitor (e.g., this compound) serially diluted in DMSO.

    • 96-well or 384-well assay plates.

    • Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate.

    • Scintillation counter or luminescence/fluorescence plate reader.

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant IRAK4 enzyme, and the peptide substrate.

    • Add serial dilutions of the test inhibitor to the assay plate wells.

    • Initiate the kinase reaction by adding ATP (and [γ-32P]ATP) to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

    • Transfer a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

2. Kinase Selectivity Profiling

To assess the selectivity of an IRAK4 inhibitor, it is typically screened against a broad panel of other kinases.

  • Methodology:

    • A common method is to use a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology).

    • The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large number of purified kinases (e.g., >400 kinases).

    • The percent inhibition for each kinase is determined.

    • For kinases showing significant inhibition, a follow-up IC50 determination is performed with a full dose-response curve.

    • The results are often visualized as a kinome map or a tree spot diagram to illustrate the selectivity profile.

3. In Vivo LPS-Induced Cytokine Release Model

This model is used to assess the in vivo efficacy of an anti-inflammatory compound.

  • Animals:

    • Male or female BALB/c or C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Acclimatize the animals for at least one week before the experiment.

    • Administer the test inhibitor (e.g., this compound) or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before LPS challenge (e.g., 1-2 hours).

    • Inject Lipopolysaccharide (LPS) from E. coli intraperitoneally (i.p.) at a dose known to induce a robust cytokine response (e.g., 1 mg/kg).

    • At a time point corresponding to the peak of cytokine production (e.g., 1.5-2 hours post-LPS), collect blood samples via cardiac puncture or retro-orbital bleeding.

    • Prepare serum or plasma from the blood samples.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum/plasma using a specific ELISA kit.

    • Calculate the percentage of inhibition of cytokine production in the inhibitor-treated groups compared to the vehicle-treated group.

Conclusion

The available data indicates that this compound is a potent inhibitor of IRAK4. However, its notable dual-inhibitory activity against cGAS distinguishes it from the other inhibitors discussed, a factor that requires careful consideration in its therapeutic application. Zimlovisertib and Zabedosertib appear to be more selective for IRAK4, with Zimlovisertib having extensive clinical data. Emavusertib's dual IRAK4/FLT3 inhibition profile makes it a promising candidate for hematologic malignancies.

A significant gap in the current understanding of this compound is the lack of publicly available in vivo efficacy and pharmacokinetic data. Such data would be essential for a more comprehensive comparison of its therapeutic potential against clinically evaluated inhibitors like Zimlovisertib and Emavusertib. Further research into the in vivo performance and a broader kinase selectivity profile of this compound is warranted to fully elucidate its standing in the landscape of IRAK4 inhibitors.

References

Validating the Specificity of Irak4-IN-4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the IRAK4 inhibitor, Irak4-IN-4, with other known IRAK4 inhibitors. This document compiles available experimental data to validate its specificity and performance, offering insights for informed decisions in research and development.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways. It acts as a key mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it an attractive therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancers.[1][2] The development of potent and selective IRAK4 inhibitors is a significant area of research. This guide focuses on this compound, a known inhibitor of IRAK4, and compares its performance with other widely studied IRAK4 inhibitors.

Comparative Analysis of IRAK4 Inhibitors

The following table summarizes the available quantitative data for this compound and other selected IRAK4 inhibitors. It is important to note that direct comparisons of potency can be influenced by different assay conditions.

InhibitorTarget(s)IC50 (nM)Assay TypeKey Findings
This compound IRAK4, cGAS2.8 (IRAK4), 2.1 (cGAS)Not SpecifiedDual inhibitor of IRAK4 and cGAS.[3]
PF-06650833 (Zimlovisertib) IRAK40.2Cell-basedHighly potent and selective IRAK4 inhibitor.[4][5] Nearly 7,000-fold more selective for IRAK4 than IRAK1.[4] Has been in clinical trials.[6][7]
CA-4948 (Emavusertib) IRAK4/FLT3<50 (IRAK4)Kinase AssayPotent, selective, and orally bioavailable inhibitor with anti-tumor activity.[3][8] Has shown efficacy in patient-derived xenograft models of DLBCL.[9]
BAY-1834845 (Zabedosertib) IRAK4Not SpecifiedNot SpecifiedHighly potent and selective IRAK4 inhibitor with a favorable pharmacokinetic profile.[1][10] Has been evaluated in clinical trials.[11]
HS-243 IRAK1, IRAK424 (IRAK1), 20 (IRAK4)Kinase AssayDual inhibitor of IRAK1 and IRAK4 with exquisite selectivity over other kinases.[12]

Signaling Pathway and Experimental Workflows

To visualize the biological context and experimental procedures for validating inhibitor specificity, the following diagrams are provided.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Response Inflammatory Response (Cytokine Production) NF_kB->Inflammatory_Response MAPK->Inflammatory_Response

Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.

KinomeScan_Workflow cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Quantification Test_Compound Test Compound (e.g., this compound) Incubation Incubation Test_Compound->Incubation Kinase_Panel DNA-tagged Kinase Panel (468 kinases) Kinase_Panel->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation qPCR Quantitative PCR (qPCR) Incubation->qPCR Measure bound kinase Data_Analysis Data Analysis (% of control) qPCR->Data_Analysis

Caption: General workflow for a KinomeScan competition binding assay.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells Compound_Treatment Treat with Compound (or Vehicle) Cells->Compound_Treatment Heat_Treatment Heat at various temperatures Compound_Treatment->Heat_Treatment Cell_Lysis Cell Lysis Heat_Treatment->Cell_Lysis Centrifugation Separate Soluble & Insoluble Fractions Cell_Lysis->Centrifugation Protein_Quantification Quantify Soluble Protein (e.g., Western Blot) Centrifugation->Protein_Quantification

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of specificity data, detailed methodologies for key experiments are crucial.

KinomeScan® Competition Binding Assay

The KinomeScan® platform is a widely used method for assessing the selectivity of kinase inhibitors. It is an active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[13]

Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[14]

Protocol Outline:

  • Assay Components: The three main components are the DNA-tagged kinase, the immobilized ligand, and the test compound.[14]

  • Incubation: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand to allow for binding competition to reach equilibrium.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by qPCR.

  • Data Analysis: The results are typically reported as "percent of control," where the control is a vehicle (e.g., DMSO) treated sample. A lower percentage of control indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.[14]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[15]

Principle: When a ligand binds to its target protein, it generally increases the protein's thermal stability. In CETSA, cells are treated with a compound and then heated to a temperature that causes partial denaturation and aggregation of the target protein. The presence of a binding ligand will result in more of the target protein remaining in the soluble fraction after heat treatment.[15][16]

Protocol Outline:

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control for a defined period to allow for cell penetration and target engagement.[17]

  • Heat Treatment: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).[15]

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged to separate the soluble protein fraction from the precipitated, aggregated proteins.[15]

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.[16]

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Discussion and Conclusion

The available data indicates that This compound is a potent dual inhibitor of both IRAK4 and cGAS, with IC50 values in the low nanomolar range.[3] This dual activity is a critical consideration for researchers, as it may lead to biological effects that are not solely attributable to IRAK4 inhibition.

In comparison, PF-06650833 demonstrates high potency and remarkable selectivity for IRAK4 over other kinases, particularly IRAK1.[4] Its advancement into clinical trials underscores its promising therapeutic potential. CA-4948 also shows potent and selective IRAK4 inhibition with the added benefit of oral bioavailability and demonstrated anti-tumor activity.[3][8] BAY-1834845 is another highly potent and selective inhibitor that has progressed to clinical evaluation.[1][10] For studies requiring the simultaneous inhibition of both IRAK1 and IRAK4, a dual inhibitor like HS-243 would be a suitable choice due to its high selectivity for these two kinases over others.[12]

The choice of an IRAK4 inhibitor should be guided by the specific research question. For studies aiming to elucidate the specific roles of IRAK4, a highly selective inhibitor like PF-06650833 is recommended. However, if the research focus is on the combined effects of IRAK4 and cGAS inhibition, this compound could be a valuable tool.

To definitively validate the specificity of this compound, a comprehensive kinome-wide profiling using an assay such as KinomeScan is highly recommended. This would provide a broader view of its off-target activities and allow for a more direct comparison with other well-characterized inhibitors. Furthermore, performing CETSA would confirm its engagement with IRAK4 in a cellular context. By employing these rigorous experimental approaches, researchers can confidently interpret their findings and advance our understanding of IRAK4-mediated signaling in health and disease.

References

A Comparative Guide to IRAK4-IN-4 and PF-06650833: Two Potent Inhibitors of IRAK4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a range of inflammatory and autoimmune diseases due to its central role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. This guide provides an objective comparison of two notable small molecule inhibitors of IRAK4: Irak4-IN-4 and PF-06650833 (Zimlovisertib). While both compounds exhibit potent inhibition of IRAK4, the extent of their characterization in preclinical and clinical settings varies significantly.

At a Glance: Key Quantitative Data

The following tables summarize the available quantitative data for this compound and PF-06650833, offering a side-by-side comparison of their biochemical and cellular activities. It is important to note that the data for PF-06650833 is substantially more comprehensive, reflecting its advanced stage of development.

Parameter This compound PF-06650833 (Zimlovisertib) Reference
IRAK4 IC50 2.8 nM0.2 nM[1],[2]
Cellular Potency (PBMC TNFα release) Data not available2.4 nM[3]
Other Notable Targets cGAS (IC50 = 2.1 nM)IRAK1 (>70% inhibition at 200 nM)[1],[4],[2]
CAS Number 1850276-58-21817626-54-2[1],[5]
Molecular Weight 340.37 g/mol 361.37 g/mol [1],[5]

Signaling Pathway Context: The Role of IRAK4

IRAK4 is a serine/threonine kinase that acts as a master regulator in the innate immune response. Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 is recruited. MyD88 then recruits and activates IRAK4, initiating a downstream signaling cascade that involves the phosphorylation of IRAK1. This leads to the activation of TRAF6, which in turn activates the NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6] Both this compound and PF-06650833 are designed to inhibit the kinase activity of IRAK4, thereby blocking this inflammatory cascade.[7][8]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_MAPK->Cytokines Transcription Irak4_IN_4 This compound Irak4_IN_4->IRAK4 PF06650833 PF-06650833 PF06650833->IRAK4

Figure 1: Simplified IRAK4 signaling pathway and points of inhibition.

Comparative Performance Based on Available Data

Biochemical and Cellular Activity

PF-06650833 demonstrates exceptional potency with an IRAK4 IC50 of 0.2 nM and a cellular potency of 2.4 nM in inhibiting TNFα release in peripheral blood mononuclear cells (PBMCs).[2][3] In contrast, this compound has a reported IRAK4 IC50 of 2.8 nM.[1][2] A notable feature of this compound is its potent dual inhibition of cyclic GMP-AMP synthase (cGAS), with an IC50 of 2.1 nM, an activity not reported for PF-06650833.[1][2][4] This dual activity could have implications for its therapeutic applications and potential side-effect profile.

Selectivity

PF-06650833 has been profiled against a broad panel of kinases and has shown high selectivity for IRAK4.[1] While it demonstrates some inhibition of IRAK1 at higher concentrations, it is significantly more potent against IRAK4.[1] A comprehensive kinase selectivity profile for this compound is not publicly available, which makes a direct comparison of their selectivity challenging.

In Vivo Efficacy

Extensive in vivo data is available for PF-06650833. It has been shown to be orally bioavailable and effective in animal models of rheumatoid arthritis and lupus.[5] For instance, in a rat collagen-induced arthritis (CIA) model, PF-06650833 demonstrated significant efficacy.[9][10] It has also shown to inhibit LPS-induced TNF-α secretion in vivo.[5] To date, there is a lack of publicly available in vivo data for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used in the evaluation of IRAK4 inhibitors.

IRAK4 Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against the IRAK4 enzyme.

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow Start Start Step1 Prepare reaction mix: - IRAK4 enzyme - Substrate (e.g., MBP) - ATP - Assay Buffer Start->Step1 Step2 Add test compound (e.g., this compound or PF-06650833) at varying concentrations Step1->Step2 Step3 Incubate at 30°C for 45-60 min Step2->Step3 Step4 Add ADP-Glo™ Reagent to stop reaction and deplete ATP Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP to ATP Step4->Step5 Step6 Measure luminescence Step5->Step6 End Determine IC50 Step6->End

Figure 2: General workflow for an IRAK4 kinase inhibition assay.

Methodology:

  • Reaction Setup: In a 96-well or 384-well plate, a reaction mixture containing recombinant human IRAK4 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and kinase assay buffer is prepared.[11][12]

  • Compound Addition: The test inhibitors (this compound or PF-06650833) are serially diluted and added to the reaction wells.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes) to allow for the kinase reaction to proceed.[12]

  • Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP.[11]

  • Signal Measurement: The newly synthesized ATP is quantified via a luciferase-luciferin reaction, and the resulting luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the IRAK4 activity.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular TNF-α Release Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context, typically in response to a TLR agonist.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in appropriate media.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of the test inhibitor for a defined period.

  • Stimulation: The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS), to induce the production of TNF-α.[13][14]

  • Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[15][16]

  • Data Analysis: The IC50 value for the inhibition of TNF-α release is determined by analyzing the dose-response curve.

In Vivo Models

This is a widely used animal model for rheumatoid arthritis.

Methodology:

  • Induction of Arthritis: Arthritis is induced in susceptible strains of mice or rats by immunization with type II collagen emulsified in Freund's adjuvant.[9][10][17] A booster immunization is typically given after a set period.

  • Treatment: Once arthritis is established, animals are treated orally with the test compound (e.g., PF-06650833) or a vehicle control on a daily basis.

  • Assessment of Disease: The severity of arthritis is monitored over time by scoring clinical signs such as paw swelling and joint inflammation.[18][19]

  • Analysis: At the end of the study, various parameters can be analyzed, including histology of the joints and measurement of inflammatory markers in the serum.

This model is used to study systemic lupus erythematosus (SLE).

Methodology:

  • Induction of Lupus: Lupus-like disease is induced in susceptible mouse strains by a single intraperitoneal injection of pristane.[20][21][22]

  • Treatment: Following disease induction, mice are treated with the test compound or vehicle.

  • Monitoring: Disease progression is monitored by measuring parameters such as autoantibody levels (e.g., anti-dsDNA antibodies) in the serum and assessing for signs of kidney damage (nephritis).[23][24]

Conclusion

Both this compound and PF-06650833 are potent inhibitors of IRAK4 at the biochemical level. However, PF-06650833 (Zimlovisertib) is a significantly more advanced and well-characterized compound, with a wealth of publicly available data on its cellular activity, selectivity, and in vivo efficacy in relevant disease models, as well as progression into clinical trials. The dual inhibitory activity of this compound against both IRAK4 and cGAS is an interesting feature that warrants further investigation to understand its full therapeutic potential and any associated off-target effects. For researchers seeking a highly validated and clinically relevant IRAK4 inhibitor for in-depth studies, PF-06650833 is the more comprehensively documented choice. Further research and publication of data on this compound are necessary to enable a more complete and direct comparison of its performance against other IRAK4 inhibitors.

References

Comparative Analysis of Irak4-IN-4 and Other IRAK4 Inhibitors Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor activity. This guide provides a comparative analysis of Irak4-IN-4 and other prominent IRAK4 inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of these compounds for therapeutic development.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), leading to the activation of downstream transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[2][3] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime target for therapeutic intervention.

This guide focuses on the comparative activity of this compound, a potent inhibitor of both IRAK4 and cyclic GMP-AMP synthase (cGAS), alongside other well-characterized IRAK4 inhibitors.[1][4] The objective is to provide a clear, data-driven comparison of their performance in different cellular contexts, enabling informed decisions for researchers in the field.

Comparative Activity of IRAK4 Inhibitors

The following tables summarize the biochemical and cellular activities of this compound and a selection of alternative IRAK4 inhibitors.

Table 1: Biochemical Potency of IRAK4 Inhibitors

CompoundTarget(s)IC50 (nM)Reference
This compound IRAK4, cGAS 2.8, 2.1 [1][4]
PF-06650833 (Zimlovisertib)IRAK40.9 (enzyme), 12 (cell-based)
BMS-986126IRAK45.3
CA-4948 (Emavusertib)IRAK4< 50
BAY 1830839IRAK43[5]
HS-243IRAK1, IRAK424, 20[6]

Table 2: Cellular Activity of IRAK4 Inhibitors in Different Cell Types

CompoundCell TypeAssayReadoutActivityReference
This compound Not ReportedNot ReportedNot ReportedData not available in published literature
PF-06650833Human PBMCsR848-stimulated TNFα productionTNFα secretionPotent inhibition
PF-06650833Primary Human MonocytesR848 stimulationIL-1β, IL-6, TNFα mRNASignificant reduction
BMS-986126Human PBMCsTLR7 agonist stimulationIL-6, IFNα productionPotent inhibition
CA-4948 (Emavusertib)THP-1 (human monocytic)TLR stimulationTNFα, IL-1β, IL-6, IL-8 releaseIC50 < 250 nM
CA-4948 (Emavusertib)ABC-DLBCL cell lines (OCI-LY10)Cell ViabilityApoptosisInhibition of proliferation[7]
BAY 1830839ABC-DLBCL cell lines (TMD-8, OCI-LY10)Cell ViabilityNF-κB activationSynergistic inhibition with BTK inhibitors[5]
IRAK4 inhibitor I92Human pDCs and NK cellsRNA-IC stimulationCytokine production (IFNα, TNFα, IL-6, etc.)74-95% reduction[8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the IRAK4 signaling pathway and a general workflow for evaluating IRAK4 inhibitor activity.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Recruitment TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (JNK, p38) TAK1->MAPK_cascade IkappaB IκB IKK_complex->IkappaB Phosphorylation AP1 AP-1 MAPK_cascade->AP1 Activation NFkappaB NF-κB IkappaB->NFkappaB Release NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation AP1_nuc AP-1 AP1->AP1_nuc Translocation Gene_expression Pro-inflammatory Gene Expression NFkappaB_nuc->Gene_expression AP1_nuc->Gene_expression Cytokine_release Cytokine Release (IL-6, TNFα, etc.) Gene_expression->Cytokine_release Inhibitor This compound (and other inhibitors) Inhibitor->IRAK4

Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Experimental_Workflow start Start cell_culture Culture selected cell line (e.g., THP-1, PBMCs) start->cell_culture inhibitor_treatment Pre-incubate cells with IRAK4 inhibitor (or vehicle) cell_culture->inhibitor_treatment stimulation Stimulate with TLR agonist (e.g., LPS, R848) inhibitor_treatment->stimulation incubation Incubate for a defined period stimulation->incubation supernatant_collection Collect cell supernatant incubation->supernatant_collection cell_lysis Lyse remaining cells incubation->cell_lysis cytokine_analysis Analyze cytokine levels (ELISA, CBA) supernatant_collection->cytokine_analysis western_blot Analyze protein phosphorylation (Western Blot) cell_lysis->western_blot data_analysis Data Analysis and IC50/EC50 determination cytokine_analysis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for evaluating IRAK4 inhibitor activity.

Experimental Protocols

Biochemical IRAK4 Kinase Assay

A common method to determine the biochemical potency (IC50) of IRAK4 inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Biotinylated peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • 384-well low-volume plates

Procedure:

  • Prepare a reaction mixture containing the IRAK4 enzyme and the peptide substrate in kinase buffer.

  • Add the test compounds at various concentrations to the wells of the 384-well plate.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (Europium-labeled antibody and streptavidin-conjugated acceptor).

  • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.[9]

Cellular Assay for Cytokine Release in THP-1 Monocytes

This protocol describes the measurement of cytokine inhibition in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)

  • Test compounds (e.g., this compound)

  • ELISA kits for human TNFα, IL-6, and IL-8

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • (Optional) Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh medium.

  • Pre-treat the cells with serially diluted concentrations of the test compounds for 1 hour.

  • Stimulate the cells with a TLR agonist at a predetermined optimal concentration.

  • Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate and collect the supernatant.

  • Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percent inhibition of cytokine production and determine the IC50 values.[10]

Cell Viability Assay in ABC-DLBCL Cell Lines

This protocol is for assessing the effect of IRAK4 inhibitors on the viability of Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines, which often harbor mutations in the MYD88 gene.

Materials:

  • ABC-DLBCL cell lines (e.g., OCI-LY10, TMD8)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 20% FBS)

  • Test compounds (e.g., this compound)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well opaque-walled plates

Procedure:

  • Seed the ABC-DLBCL cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well.

  • Add serially diluted concentrations of the test compounds to the wells.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) values.[7]

Conclusion

The available data demonstrate that a range of potent and selective IRAK4 inhibitors have been developed. While this compound shows high biochemical potency against both IRAK4 and cGAS, a direct comparison of its cellular activity with other inhibitors is currently limited by the lack of published data. The provided tables and protocols offer a framework for researchers to conduct their own cross-validation studies to determine the most suitable IRAK4 inhibitor for their specific research needs and cellular models. Further investigation into the cellular effects of this compound is warranted to fully understand its therapeutic potential.

References

On-Target Efficacy of Irak4-IN-4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target effects of Irak4-IN-4, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The performance of this compound is compared with other notable IRAK4 inhibitors, supported by available experimental data. This document is intended to serve as a resource for researchers engaged in the study of innate immunity, inflammatory diseases, and the development of novel therapeutics targeting the IRAK4 signaling pathway.

Introduction to IRAK4 and its Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[1][2] As the most upstream kinase in the MyD88-dependent signaling pathway, IRAK4 is considered a master regulator of innate immunity. Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines like IL-6, TNF-α, and interferons.[3] Given its central role in inflammation, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[4]

This compound is a small molecule inhibitor of IRAK4 with a reported IC50 of 2.8 nM in biochemical assays.[5][6][7] Notably, it also exhibits inhibitory activity against cyclic GMP-AMP synthase (cGAS) with an IC50 of 2.1 nM, indicating a dual inhibitory profile.[5][6] This guide will focus on the validation of its on-target effects against IRAK4 and compare its potency with other well-characterized IRAK4 inhibitors that have been evaluated in clinical trials, namely PF-06650833 (Zimlovisertib), BAY1834845 (Zabedosertib), and BMS-986126.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its comparators from various in vitro assays.

Biochemical Potency

This table presents the half-maximal inhibitory concentration (IC50) of the compounds against purified IRAK4 enzyme.

CompoundBiochemical IC50 (nM)
This compound 2.8 [5][6][7]
PF-066508330.2[7]
BAY18348453.55[8]
BMS-9861265.3[7]
Cellular Potency
CompoundAssay TypeCell TypeStimulantMeasured EndpointCellular IC50 (nM)
PF-06650833Cytokine InhibitionHuman PBMCsR848 (TLR7/8 agonist)TNF-α release2.4[7]
PF-06650833Cytokine InhibitionHuman Whole Blood--8.8
BAY1834845Cytokine InhibitionTHP-1 cellsLPS (TLR4 agonist)TNF-α release2300
BMS-986126Cytokine InhibitionHuman PBMCsVarious TLR agonistsCytokine production135 - 456
BMS-986126Cytokine InhibitionHuman Whole BloodTLR2 agonistIL-6 productionComparable to PBMCs

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the biochemical potency of IRAK4 inhibitors.

Objective: To measure the enzymatic activity of IRAK4 and the inhibitory effect of compounds by quantifying the amount of ADP produced.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

  • ATP solution

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Prepare a master mix containing kinase buffer, ATP, and the substrate at appropriate concentrations.

  • Add the test compound dilutions to the assay plate.

  • Add the IRAK4 enzyme to the wells containing the test compound and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Cytokine Production Assay (Human PBMCs)

This protocol outlines a general method for assessing the effect of IRAK4 inhibitors on cytokine production in primary human cells.

Objective: To measure the ability of IRAK4 inhibitors to block the production of pro-inflammatory cytokines in response to TLR stimulation.

Materials:

  • Isolated human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ELISA or multiplex immunoassay kits for detecting cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Plate reader for ELISA

Procedure:

  • Seed PBMCs into a 96-well plate at a density of approximately 1-2 x 10^5 cells per well.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Pre-incubate the cells with the test compounds for 1-2 hours at 37°C.

  • Stimulate the cells by adding the TLR agonist to the wells. Include unstimulated and vehicle (DMSO) controls.

  • Incubate the plate for 18-24 hours at 37°C.

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the supernatant and measure the concentration of the desired cytokine (e.g., TNF-α or IL-6) using an ELISA or multiplex immunoassay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.

Human Whole Blood (HWB) Assay

This assay provides a more physiologically relevant system for evaluating inhibitor potency.

Objective: To assess the inhibitory activity of compounds on cytokine production in the complex environment of whole blood.

Materials:

  • Freshly drawn human whole blood from healthy donors (using an anticoagulant like heparin)

  • RPMI-1640 medium

  • TLR agonist (e.g., R848)

  • Test compounds dissolved in DMSO

  • ELISA or multiplex immunoassay kits for cytokines (e.g., IL-6, IFN-α)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Dilute the whole blood with RPMI-1640 medium (e.g., 1:1 or 1:4 dilution).

  • Add the diluted blood to a 96-well plate.

  • Add serial dilutions of the test compounds to the wells and pre-incubate for 1-2 hours at 37°C.

  • Add the TLR agonist to stimulate cytokine production.

  • Incubate the plate for 18-24 hours at 37°C.

  • Centrifuge the plate to separate the plasma.

  • Collect the plasma and measure cytokine concentrations using an appropriate immunoassay.

  • Determine the IC50 values by analyzing the dose-response relationship.

Visualizations

The following diagrams illustrate the IRAK4 signaling pathway and a typical experimental workflow for inhibitor validation.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases Cytokine_Genes Pro-inflammatory Cytokine Genes NF_kappa_B->Cytokine_Genes Transcription AP1 AP-1 MAPKs->AP1 AP1->Cytokine_Genes Transcription Irak4_IN_4 This compound Irak4_IN_4->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_exvivo Ex Vivo Validation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Biochem_Result Biochemical IC50 Biochemical_Assay->Biochem_Result Cellular_Result Cellular IC50 Cell_Culture Cell Culture (PBMCs, Cell Lines) Inhibitor_Treatment Inhibitor Treatment (this compound & Comparators) Cell_Culture->Inhibitor_Treatment TLR_Stimulation TLR Stimulation (LPS, R848) Inhibitor_Treatment->TLR_Stimulation Cytokine_Measurement Cytokine Measurement (ELISA, Multiplex) TLR_Stimulation->Cytokine_Measurement Cytokine_Measurement->Cellular_Result HWB_Result Ex Vivo IC50 HWB_Assay Human Whole Blood Assay HWB_Assay->HWB_Result

Caption: Experimental Workflow for IRAK4 Inhibitor Validation.

References

A Comparative Guide to IRAK4-IN-4 and IRAK1/4 Dual Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeted inhibition of Interleukin-1 Receptor-Associated Kinases (IRAKs) presents a promising therapeutic strategy for a range of inflammatory diseases and cancers. This guide provides an objective comparison of the selective IRAK4 inhibitor, IRAK4-IN-4, against dual IRAK1/4 inhibitors, supported by experimental data and detailed protocols to aid in the selection and application of these pharmacological tools.

The IRAK family of serine/threonine kinases, particularly IRAK1 and IRAK4, are pivotal mediators of signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and certain malignancies. While both selective IRAK4 inhibition and dual IRAK1/4 inhibition have demonstrated therapeutic potential, the choice between these strategies depends on the specific biological question and therapeutic context. Preclinical studies suggest that dual inhibition of both IRAK1 and IRAK4 may lead to a more comprehensive suppression of inflammatory cytokine production compared to selective IRAK4 inhibition alone.

Performance and Selectivity: A Quantitative Comparison

The in vitro potency and selectivity of kinase inhibitors are critical parameters for their utility as research tools and potential therapeutics. The following tables summarize the available quantitative data for this compound and representative dual IRAK1/4 inhibitors.

Table 1: Inhibitor Potency (IC50, nM)

InhibitorTargetIC50 (nM)
This compound IRAK42.8[1]
cGAS2.1[1]
HS-243 IRAK124[2]
IRAK420[2]
TAK1500[2]
KME-2780 IRAK119[3][4][5]
IRAK40.5[3][4][5]
ND-2110 IRAK47.5[6]
IRAK1>2000[7]
Zabedosertib (BAY1834845) IRAK43.4[7]

Note: A comprehensive kinome-wide selectivity profile for this compound, particularly its activity against IRAK1, is not publicly available at the time of this publication. This represents a key data gap for a direct comparison of its selectivity against dual inhibitors.

Table 2: Kinase Selectivity Profile of HS-243

A kinome-wide screen of the dual IRAK1/4 inhibitor HS-243 against 468 distinct human protein kinases demonstrated its high selectivity. At a concentration of 10 µM, HS-243 inhibited IRAK1 and IRAK4 by 99.35% and 98.6%, respectively, with minimal off-target effects.[2] This high degree of selectivity is crucial for attributing observed biological effects directly to the inhibition of IRAK1 and IRAK4.

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is essential to visualize the IRAK signaling pathway and the typical experimental workflow for their characterization.

IRAK_Signaling_Pathway cluster_receptor Receptor Complex TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation & Activation TRAF6 TRAF6 IRAK1->TRAF6 Recruitment & Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs (p38, JNK) TAK1->MAPKs NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Gene Transcription MAPKs->Cytokines Gene Transcription IRAK4_IN_4 This compound IRAK4_IN_4->IRAK4 Dual_Inhibitor IRAK1/4 Dual Inhibitors Dual_Inhibitor->IRAK4 Dual_Inhibitor->IRAK1 Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models in_vitro_kinase In Vitro Kinase Assay (IC50 Determination) kinome_scan Kinome-wide Selectivity Screening in_vitro_kinase->kinome_scan Characterize Potency cellular_potency Cellular Potency Assay (e.g., Cytokine Secretion) kinome_scan->cellular_potency Confirm Selectivity target_engagement Target Engagement Assay (e.g., Phospho-protein levels) cellular_potency->target_engagement Evaluate Cellular Efficacy animal_models Disease Models (e.g., Inflammation, Cancer) target_engagement->animal_models Validate in Biological Context

References

Assessing the Selectivity Profile of IRAK4-IN-4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of IRAK4-IN-4 with other notable Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to IRAK4 Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways.[1][2] It functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[1][3] Given its pivotal role in inflammation, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[1][4]

The selectivity of a kinase inhibitor is a paramount consideration in drug development, as off-target effects can lead to unforeseen toxicities and reduced therapeutic efficacy. This guide focuses on the selectivity of this compound, a potent inhibitor of IRAK4, and compares it against a panel of alternative IRAK4 inhibitors. A key characteristic of this compound is its dual inhibition of both IRAK4 and cyclic GMP-AMP synthase (cGAS), another crucial component of innate immunity that senses cytosolic DNA.[5]

Comparative Selectivity of IRAK4 Inhibitors

Table 1: Potency of Selected Inhibitors against Primary Targets

CompoundIRAK4 IC50 (nM)cGAS IC50 (nM)Other Notable Targets (IC50 nM)
This compound 2.8[5]2.1[5]-
Zimlovisertib (PF-06650833)0.2[5]-IRAK1 (>70% inhibition at 200 nM)
Emavusertib (CA-4948)57[5]-FLT3
HS-24320[5]-IRAK1 (24), TAK1 (500)
Takinib120[5]-TAK1 (9.5), IRAK1 (390)
IRAK-1-4 Inhibitor I200[5]-IRAK1 (300)
BAY-1834845 (Zabedosertib)--Data from KINOMEscan available

Table 2: Kinase Selectivity Profile Highlights

CompoundKinase Panel SizeKey Off-Targets and Selectivity Remarks
This compound Not Publicly AvailablePotent dual inhibitor of IRAK4 and cGAS.[5] Broader kinome selectivity is not extensively documented in public literature.
Zimlovisertib (PF-06650833)278 KinasesShows >70% inhibition of IRAK1, MNK2, LRRK2, CLK4, and CK1γ1 at 200 nM.
Emavusertib (CA-4948)Not SpecifiedAlso a potent inhibitor of FLT3.[4]
HS-243468 KinasesExhibits high selectivity for IRAK1/4 over TAK1 and a broad panel of other kinases.[6]
BAY-1834845 (Zabedosertib)KINOMEscan (DiscoveRx)Profiled against a large kinase panel, indicating a focus on high selectivity during its development.
IRAK-1-4 Inhibitor I27 Other KinasesDisplays IC50 values >10 µM against a panel of 27 other kinases, suggesting good selectivity.[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to assess inhibitor selectivity, the following diagrams illustrate the IRAK4 signaling pathway and a general workflow for evaluating kinase inhibitor selectivity.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation IRAK4_IN_4 This compound IRAK4_IN_4->IRAK4

Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.

Kinase_Inhibitor_Selectivity_Workflow cluster_workflow Experimental Workflow Start Start Biochemical_Assay Primary Biochemical Assay (e.g., TR-FRET, Radiometric) Start->Biochemical_Assay IC50_Determination IC50 Determination for Primary Target (IRAK4) Biochemical_Assay->IC50_Determination Kinome_Scan Broad Kinome Selectivity Profiling IC50_Determination->Kinome_Scan Cellular_Assay Cellular Target Engagement & Functional Assays IC50_Determination->Cellular_Assay Off_Target_Validation Off-Target Validation (Biochemical & Cellular) Kinome_Scan->Off_Target_Validation Cellular_Assay->Off_Target_Validation End End Off_Target_Validation->End

Caption: General Workflow for Assessing Kinase Inhibitor Selectivity.

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays commonly employed in kinase inhibitor profiling.

LanthaScreen® TR-FRET Kinase Binding Assay

This assay measures the binding of the inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer.

  • Principle: A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site of the kinase. Proximity of the donor (europium) and acceptor (Alexa Fluor® 647) results in a high FRET signal. Test compounds that bind to the ATP site compete with the tracer, leading to a decrease in the FRET signal.

  • Materials:

    • IRAK4 enzyme

    • LanthaScreen® Eu-anti-tag antibody

    • Kinase Tracer

    • Test compound (e.g., this compound)

    • Assay buffer

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Prepare a 3X solution of the test compound in the assay buffer.

    • Prepare a 3X mixture of the kinase and the Eu-anti-tag antibody in the assay buffer.

    • Prepare a 3X solution of the Kinase Tracer in the assay buffer.

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

Radiometric Kinase Filter Binding Assay

This "gold standard" assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.

  • Principle: The kinase transfers the radiolabeled gamma-phosphate from ATP to a specific peptide or protein substrate. The phosphorylated substrate is then captured on a filter membrane, while the unreacted radiolabeled ATP is washed away. The amount of radioactivity on the filter is proportional to the kinase activity.

  • Materials:

    • IRAK4 enzyme

    • Peptide or protein substrate for IRAK4

    • [γ-³²P]ATP or [γ-³³P]ATP

    • Non-radiolabeled ATP

    • Test compound (e.g., this compound)

    • Kinase reaction buffer

    • Phosphocellulose filter plates

    • Phosphoric acid wash buffer

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a reaction plate, add the test compound, IRAK4 enzyme, and substrate in the kinase reaction buffer.

    • Initiate the kinase reaction by adding a mixture of non-radiolabeled and radiolabeled ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated radiolabeled ATP.

    • Dry the filter plate and add a scintillant.

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the measured counts per minute (CPM) against the compound concentration to determine the IC50 value.

cGAS Enzymatic Activity Assay

This assay is crucial for evaluating the off-target activity of this compound on cGAS.

  • Principle: cGAS synthesizes cyclic GMP-AMP (cGAMP) from ATP and GTP in the presence of double-stranded DNA (dsDNA). The amount of cGAMP produced is then quantified, typically using a competitive ELISA or a TR-FRET-based method.[7]

  • Materials:

    • Recombinant human cGAS enzyme

    • Herring Testes DNA (or other dsDNA activator)

    • ATP and GTP

    • Test compound (e.g., this compound)

    • cGAS reaction buffer

    • cGAMP detection kit (e.g., ELISA or TR-FRET based)

  • Procedure (ELISA-based):

    • Prepare serial dilutions of the test compound in DMSO.

    • In a reaction tube, combine the cGAS enzyme, dsDNA, ATP, GTP, and the test compound in the cGAS reaction buffer.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction according to the detection kit's instructions.

    • Perform a competitive ELISA to quantify the amount of cGAMP produced. This typically involves incubating the reaction mixture with a cGAMP-specific antibody and a labeled cGAMP tracer in a pre-coated plate.

    • After washing, add a substrate and measure the absorbance or fluorescence on a plate reader.

    • The signal will be inversely proportional to the amount of cGAMP produced. Plot the signal against the compound concentration to determine the IC50 value.

Conclusion

This compound is a potent inhibitor of IRAK4 with the unusual and significant characteristic of also potently inhibiting cGAS. This dual activity profile distinguishes it from many other IRAK4 inhibitors and may have implications for its therapeutic application and potential side effects. While its broader kinome selectivity is not as well-documented as some clinical candidates like Zimlovisertib and BAY-1834845, the available data indicates high potency for its two primary targets.

For researchers considering this compound, it is crucial to be aware of its dual inhibitory nature and to design experiments accordingly. The choice of an IRAK4 inhibitor for a specific research or therapeutic purpose will depend on the desired selectivity profile. For applications where targeting both IRAK4 and cGAS pathways might be beneficial, this compound could be a valuable tool. However, if highly selective inhibition of IRAK4 is required, alternatives with well-characterized and narrow selectivity profiles, such as HS-243, may be more appropriate. The experimental protocols provided in this guide offer a foundation for conducting rigorous in-house assessments of these and other kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of Irak4-IN-4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the handling and disposal of the kinase inhibitor Irak4-IN-4, ensuring compliance and minimizing environmental impact.

Researchers and drug development professionals utilizing this compound must adhere to strict disposal protocols due to its potential hazards. This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of this compound, encompassing its various forms within a laboratory setting.

Immediate Safety and Hazard Information

This compound is a potent small molecule inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) and cyclic GMP-AMP synthase (cGAS).[1][2][3][4][5] The Safety Data Sheet (SDS) classifies this compound with the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[6]

  • Very toxic to aquatic life with long lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[6]

Due to these classifications, it is imperative that this compound is not disposed of down the drain or in regular solid waste.[4][6] The mandated disposal method is to "Dispose of contents/ container to an approved waste disposal plant."[6] This is typically managed through your institution's Environmental Health and Safety (EHS) department.

Quantitative Hazard and Physical Data
PropertyValueReference
GHS Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[6]
Molecular Formula C₂₂H₁₆N₂O₂[6]
Molecular Weight 340.37 g/mol [6]
Solubility in DMSO 24 mg/mL (70.51 mM)
Storage (Powder) -20°C for up to 3 years[4]
Storage (in Solvent) -80°C for up to 1 year[4]

Experimental Workflow and Waste Generation

The use of this compound in a research setting typically involves the preparation of stock solutions, dilution to working concentrations, and application in various assays. This workflow generates several types of chemical waste, each requiring proper disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation Irak4_powder This compound Powder Stock_Solution Stock Solution (e.g., 10 mM in DMSO) Irak4_powder->Stock_Solution Dissolve Unused_Powder Expired/Unused This compound Powder Irak4_powder->Unused_Powder DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solution (Diluted in media/buffer) Stock_Solution->Working_Solution Dilute Assay In vitro/In vivo Assay Working_Solution->Assay Cell_Culture Cell Culture Plates, Flasks, etc. Cell_Culture->Assay Solid_Waste Contaminated Solid Waste (Tips, tubes, gloves) Assay->Solid_Waste Liquid_Waste Contaminated Liquid Waste (Media, buffers, stock solution) Assay->Liquid_Waste

Caption: Experimental workflow from preparation to waste generation.

Step-by-Step Disposal Procedures

The following procedures provide a direct, operational plan for the proper disposal of all waste streams containing this compound.

Disposal of Solid this compound Powder

This procedure applies to expired or unwanted neat this compound powder.

  • Do NOT attempt to dispose of the powder directly in the trash or by washing it down the sink.

  • Container: Keep the powder in its original, clearly labeled manufacturer's container.[7] Ensure the cap is tightly sealed.

  • Labeling: Affix a hazardous waste tag, available from your institution's EHS department, to the container.[4] Fill out the tag completely with the full chemical name ("this compound"), quantity, and date.

  • Storage: Store the container in a designated hazardous waste accumulation area within your laboratory, segregated from incompatible materials.[2]

  • Pickup: Arrange for a hazardous waste pickup through your EHS department's established procedures.

Disposal of Liquid Waste Containing this compound

This includes unused stock solutions (typically in DMSO), working solutions, and contaminated media or buffers.

  • Waste Segregation:

    • Halogenated vs. Non-halogenated: Do not mix chlorinated solvents with non-chlorinated solvents like DMSO.[8] this compound waste in DMSO should be collected in a container designated for non-halogenated organic solvent waste.[9]

    • Aqueous vs. Organic: While this compound is insoluble in water, experimental media and buffers are aqueous.[4] Collect these in a separate hazardous waste container from concentrated organic solvent waste.

  • Container Selection:

    • Use a chemically compatible, leak-proof container with a screw-top cap. Plastic carboys are often preferred.[4]

    • Ensure the container is appropriate for the type of waste (e.g., a container designated for organic solvent waste).

  • Labeling:

    • Clearly label the container with a hazardous waste tag.[4]

    • List all constituents, including "this compound" and the solvent (e.g., "Dimethyl sulfoxide," "Cell Culture Media").[4] Provide an estimated percentage or concentration for each component.

  • Accumulation:

    • Keep the waste container closed except when adding waste.[2]

    • Do not overfill the container; leave at least 10% headspace for expansion.[10]

    • Store the container in a designated satellite accumulation area, preferably in secondary containment (e.g., a spill tray) to prevent leaks.[7][11]

  • Pickup: Once the container is full or ready for disposal, arrange for a pickup with your EHS department.

Disposal of Contaminated Labware (Solid Waste)

This category includes pipette tips, serological pipettes, centrifuge tubes, gloves, and bench paper contaminated with this compound.

  • Collection:

    • Designate a specific, puncture-resistant container for chemically contaminated solid waste. This can be a sturdy cardboard box lined with a clear plastic bag.[7]

    • Do not dispose of these items in the regular trash or biohazardous waste bins.

  • Segregation:

    • Sharps: Needles or blades must be disposed of in a designated, puncture-proof sharps container for chemically contaminated sharps.[3]

    • Glass: Contaminated broken glass should be collected in a separate, puncture-resistant container.

  • Labeling:

    • Label the container or bag with a hazardous waste tag.

    • On the tag, list the contaminants (e.g., "Solid waste contaminated with this compound").

  • Storage and Pickup:

    • Seal the bag or container when it is full.

    • Store it in the designated hazardous waste accumulation area and schedule a pickup with EHS.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for disposing of this compound waste.

cluster_solid Solid Powder Disposal cluster_liquid Liquid Waste Disposal cluster_labware Contaminated Labware Disposal Waste_Type Identify Waste Type Solid_Powder Solid this compound Powder Waste_Type->Solid_Powder Powder Liquid_Waste Liquid Waste (Stock, media, etc.) Waste_Type->Liquid_Waste Liquid Contaminated_Labware Contaminated Labware (Tips, tubes, gloves) Waste_Type->Contaminated_Labware Solid Labware SP1 Keep in Original Container Solid_Powder->SP1 LW1 Segregate (Organic/Aqueous) Liquid_Waste->LW1 CL1 Collect in Lined Box Contaminated_Labware->CL1 SP2 Affix Hazardous Waste Tag SP1->SP2 SP3 Store in Designated Area SP2->SP3 SP4 Schedule EHS Pickup SP3->SP4 LW2 Use Compatible Container LW1->LW2 LW3 Label with All Constituents LW2->LW3 LW4 Store in Secondary Containment LW3->LW4 LW5 Schedule EHS Pickup LW4->LW5 CL2 Segregate Sharps/Glass CL1->CL2 CL3 Label as Contaminated Solid Waste CL2->CL3 CL4 Seal and Store Securely CL3->CL4 CL5 Schedule EHS Pickup CL4->CL5

Caption: Disposal decision and procedural workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Personal protective equipment for handling Irak4-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Irak4-IN-4

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is a potent kinase inhibitor that requires careful handling. The primary known hazards are acute oral toxicity and significant environmental toxicity.[1]

GHS Hazard Classification for this compound

Hazard Class Code Statement
Acute toxicity, Oral H302 Harmful if swallowed.[1]
Acute aquatic toxicity H400 Very toxic to aquatic life.[1]

| Chronic aquatic toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2] The following equipment should be used when handling this compound in solid or solution form.

Required Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves. Prevents skin contact during handling. Double-gloving is a best practice for potent compounds.[3]
Body Protection Impermeable lab coat or disposable gown. Protects skin and personal clothing from contamination.[2][3]
Eye & Face Protection ANSI-rated safety glasses with side shields or chemical splash goggles. Prevents eye contact from splashes or airborne particles.[4]

| Respiratory Protection | For handling powder: Use a NIOSH-approved respirator (e.g., N95) within a certified chemical fume hood or other ventilated enclosure. | Avoids inhalation of the potent powder and aerosol formation.[1][2] |

Operational and Disposal Plans

The following procedural guidance outlines the step-by-step process for safely handling and disposing of this compound.

Step-by-Step Handling Protocol

A. Preparation and Pre-Handling

  • Designated Area: All work with this compound (solid or solutions) must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[1]

  • Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing papers, spatulas, solvent-dispensing systems, and waste containers.

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

B. Handling this compound Powder

  • Weighing: Carefully weigh the powder in a ventilated enclosure to prevent dust from becoming airborne.

  • Preparing Stock Solutions:

    • Add solvent (e.g., DMSO) slowly to the vessel containing the pre-weighed powder.[5][6]

    • Ensure the container is capped or covered during dissolution to prevent aerosol generation. Sonication may be used to aid dissolution.[5]

    • Do not eat, drink, or smoke while handling the product.[1]

C. Post-Handling and Decontamination

  • Clean Up: Decontaminate all surfaces and equipment after use with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in a manner that avoids cross-contamination, disposing of single-use items in the designated hazardous waste stream.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.[1]

First Aid Measures

Immediate action is required in case of accidental exposure.

  • If Swallowed: Call a POISON CENTER or physician immediately if you feel unwell. Rinse mouth.[1]

  • Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[1]

  • Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes and contact a physician.[1]

  • Inhalation: Relocate the individual to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention.[1]

Disposal Plan

This compound and all associated materials must be disposed of as hazardous waste to prevent environmental contamination.[1]

  • Waste Segregation: Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, gloves, gowns, weighing papers), and empty containers in a clearly labeled, sealed hazardous waste container.

  • Disposal Method: Dispose of the contents and the container at an approved waste disposal facility in accordance with all local, state, and federal regulations. Do not release into the environment.[1]

  • Spill Management: In the event of a spill, collect the spillage while wearing appropriate PPE.[1] Prevent the material from entering drains or waterways.

Safety Workflow Visualization

The following diagram illustrates the essential workflow for safely handling this compound, from initial planning to final disposal.

Irak4_Safety_Workflow RiskAssessment Risk Assessment (Review SDS & Hazards) Preparation Preparation (Gather PPE & Materials) RiskAssessment->Preparation Plan EngineeringControls Engineering Controls (Use Fume Hood / Ventilated Enclosure) Preparation->EngineeringControls Setup Handling Handling Procedure (Weighing & Solubilizing) EngineeringControls->Handling Execute Decontamination Decontamination (Clean Workspace & Equipment) Handling->Decontamination Complete Emergency Emergency Response (First Aid & Spill Control) Handling->Emergency WasteDisposal Waste Disposal (Dispose as Hazardous Waste) Decontamination->WasteDisposal Finalize

Caption: Logical workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.